cinchonain IIa
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H32O15 |
|---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
(2R,3R,4S,10R)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |
InChI |
InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28-,34+,35-,36-,37-/m1/s1 |
InChI Key |
NWZBNZUABGSPSN-WRYDCQAKSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H](CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Cinchonain IIa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain IIa, a polyphenolic compound belonging to the flavan-3-ol class, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. While specific quantitative data for this compound remains a subject for further investigation, this document compiles available information on the phytochemical composition of its primary sources. Furthermore, this guide outlines detailed experimental protocols for the extraction and quantification of related compounds, which can be adapted for the targeted analysis of this compound. Finally, a proposed biosynthetic pathway for this compound is presented, based on established knowledge of flavonoid and proanthocyanidin biosynthesis.
Natural Sources of this compound
This compound has been identified as a natural constituent in a select number of plant species, primarily within the Cinchona and Rhizophora genera.
-
Cinchona pubescens : This species, a member of the Rubiaceae family, is well-known as a primary source of quinine and other alkaloids.[1] While the bark is the principal part utilized for alkaloid extraction, this compound has also been reported to be present in this plant. Cinchona species are native to the Andean forests of South America.[1]
-
Rhizophora stylosa : A key species of mangrove tree found in the Indo-Pacific region, Rhizophora stylosa has been identified as a significant natural source of this compound.[2] The compound has been isolated from the leaves and stems of this plant.[2][3]
Phytochemical Context and Quantitative Data
While precise quantitative data for the concentration of this compound in its natural sources is not extensively documented in current literature, analysis of the phytochemical profiles of Cinchona and Rhizophora species provides context for its occurrence.
The bark of Cinchona species is rich in alkaloids, with total alkaloid content ranging from 5% to 15% of the dried bark's weight.[4][5] The major alkaloids include quinine, quinidine, cinchonine, and cinchonidine.[4][6] It is within the complex matrix of these and other phenolic compounds that this compound is found.
Rhizophora stylosa contains a diverse array of secondary metabolites, including other cinchonain derivatives (cinchonain Ib, IIb, and Ia), proanthocyanidins, flavonoids, and triterpenoids.[2] The presence of these related flavonoid compounds suggests a robust biosynthetic pathway leading to the formation of complex proanthocyanidins like this compound.
Table 1: Major Phytochemicals Co-occurring with this compound in Cinchona and Rhizophora Species
| Plant Species | Plant Part | Major Co-occurring Phytochemicals | Reference |
| Cinchona pubescens | Bark | Quinine, Quinidine, Cinchonine, Cinchonidine | [4][6] |
| Rhizophora stylosa | Leaves, Stems | Cinchonain Ib, Cinchonain IIb, Cinchonain Ia, Proanthocyanidin B2, (+)-Catechin, (-)-Epicatechin | [2][3] |
Experimental Protocols
The following are detailed methodologies for the extraction and quantification of compounds structurally related to this compound from its natural sources. These protocols can be adapted for the specific isolation and analysis of this compound.
Extraction of Cinchonains from Rhizophora stylosa
This protocol is based on methods described for the isolation of cinchonains and other flavonoids from Rhizophora species.
Objective: To extract a crude fraction enriched with this compound from the leaves of Rhizophora stylosa.
Materials and Reagents:
-
Dried and powdered leaves of Rhizophora stylosa
-
Methanol (analytical grade)
-
Dichloromethane (analytical grade)
-
n-Hexane (analytical grade)
-
Ammonia solution (10%)
-
Rotary evaporator
-
Maceration flasks
-
Filter paper
Procedure:
-
Defatting: Macerate 3 kg of the powdered R. stylosa leaves in n-hexane (3 x 24 hours at room temperature) to remove lipids and other nonpolar compounds.[7]
-
Alkalinization and Extraction: Air-dry the residue and then moisten with a 10% ammonia solution overnight. This step is crucial for the extraction of alkaloids and other nitrogen-containing compounds.[7]
-
Maceration with Dichloromethane: Macerate the alkalinized residue with dichloromethane (3 x 24 hours at room temperature).[7]
-
Concentration: Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude dichloromethane extract.
-
Methanol Extraction: The residue from the dichloromethane extraction can be further macerated with methanol to extract more polar compounds.
-
Fractionation: The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of n-hexane and dichloromethane.[7] Fractions should be monitored by thin-layer chromatography (TLC) to identify those containing this compound.
Quantification of this compound by HPLC-DAD
This hypothetical protocol is designed based on established HPLC methods for the quantification of flavonoids and alkaloids in plant extracts.[8][9]
Objective: To quantify the concentration of this compound in a prepared plant extract.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution system using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Gradient Program:
-
0-5 min: 35-40% B
-
5-16 min: 40-100% B
-
16-19 min: 100% B (hold)
-
19-22 min: 100-35% B
-
22-25 min: 35% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (for flavonoids)
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Biosynthetic Pathway of this compound
This compound is an A-type proanthocyanidin, which is a dimer of flavan-3-ol units. Its biosynthesis is believed to follow the general phenylpropanoid and flavonoid pathways.
The proposed biosynthetic pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce flavan-3-ol monomers such as (+)-catechin and (-)-epicatechin.[10][11] The key step in the formation of A-type proanthocyanidins like this compound is the oxidative coupling of two flavan-3-ol units. This dimerization is thought to be catalyzed by enzymes such as laccases or peroxidases.[12]
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound is a naturally occurring flavonoid found in Cinchona pubescens and Rhizophora stylosa. While specific quantitative data for this compound is limited, its presence within these phytochemically rich species suggests its potential for further investigation. The experimental protocols outlined in this guide, adapted from methodologies for related compounds, provide a framework for the targeted extraction and quantification of this compound. The proposed biosynthetic pathway, rooted in the well-established phenylpropanoid and flavonoid pathways, offers a logical route to its formation. Further research is warranted to fully elucidate the concentration of this compound in its natural sources and to optimize its isolation and analysis for potential applications in drug discovery and development.
References
- 1. Cinchona - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. scribd.com [scribd.com]
- 6. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant, toxicity, and cytotoxicity activities from dichloromethane root extract and fraction of Rhizophora stylosa Griff - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavan-3-ol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
The Quest for Cinchonain IIa: An Examination of an Undocumented Compound from Cinchona pubescens
A comprehensive review of scientific literature and chemical databases reveals no record of the discovery or isolation of a compound designated as Cinchonain IIa from the bark or other tissues of Cinchona pubescens. While this plant species is renowned for its rich history in traditional medicine and as the source of vital anti-malarial alkaloids like quinine, the specific molecule "this compound" remains elusive within the public domain of scientific research.
This in-depth technical guide aims to address the inquiry into this compound by first establishing the well-documented chemical profile of Cinchona pubescens and then exploring the potential reasons for the absence of "this compound" in the available literature. This exploration will serve as a resource for researchers, scientists, and drug development professionals interested in the phytochemistry of Cinchona species.
The Known Alkaloid Profile of Cinchona pubescens
Cinchona pubescens, a member of the Rubiaceae family, is a tree native to the Andean forests of South America.[1] The bark of this tree, often referred to as Peruvian bark, has been used for centuries to treat fevers and was the first effective treatment for malaria.[1][2] The primary bioactive constituents of Cinchona bark are a group of quinoline alkaloids. The most prominent and well-studied of these are:
-
Quinine: A potent anti-malarial and anti-pyretic agent.[1]
-
Quinidine: A stereoisomer of quinine, also used as an anti-arrhythmic medication.
-
Cinchonine: An alkaloid with anti-malarial properties, though less potent than quinine.[3]
-
Cinchonidine: A stereoisomer of cinchonine, also exhibiting anti-malarial activity.[3]
The total alkaloid content in the bark of Cinchona species can range from 5% to 15%, with the relative abundance of each alkaloid varying depending on the species, geographical location, and cultivation conditions.[4]
The Uncharted Territory: The Case of "this compound"
Despite extensive research into the chemical composition of Cinchona pubescens, there are no published studies, reports, or database entries that describe the isolation, characterization, or biological activity of a compound named "this compound". This absence of information leads to several hypotheses:
-
A Novel, Undiscovered Compound: It is conceivable that this compound is a yet-to-be-discovered minor alkaloid or other secondary metabolite present in Cinchona pubescens. The chemical diversity of medicinal plants is vast, and new compounds are continually being identified.
-
A Misnomer or Synonym: The name "this compound" could be an unpublished internal designation, a synonym for a known compound that is not widely used, or a simple misnomer. Chemical nomenclature can be complex, and variations in naming conventions can occur.
-
Confusion with Compounds from Other Species: It is possible that the name "this compound" has been mistakenly associated with Cinchona pubescens. For instance, the compound "Tanshinone IIA" is a well-known bioactive molecule isolated from Salvia miltiorrhiza, a plant used in traditional Chinese medicine.[5][6] The similarity in the latter part of the names could lead to confusion.
Hypothetical Workflow for the Discovery and Isolation of a Novel Compound from Cinchona pubescens
For researchers embarking on the quest to identify novel compounds from Cinchona pubescens, a systematic approach is essential. The following workflow outlines the key experimental stages that would be involved in such an endeavor.
Figure 1. A generalized workflow for the discovery and isolation of novel compounds from a plant source.
Detailed Experimental Protocols
Should a researcher undertake the challenge of isolating a novel compound like the hypothetical this compound, the following detailed protocols for the key experimental stages would be applicable.
Table 1: Experimental Protocols for Compound Discovery
| Stage | Detailed Methodology |
| Plant Material Collection and Preparation | Bark of Cinchona pubescens would be collected from a verified source. The material would be authenticated by a botanist. The bark would then be air-dried in the shade to prevent degradation of thermolabile compounds and ground into a fine powder to increase the surface area for extraction. |
| Extraction | The powdered bark (e.g., 1 kg) would be subjected to maceration or Soxhlet extraction with a suitable solvent, such as methanol or ethanol, for an extended period (e.g., 72 hours). The solvent would then be evaporated under reduced pressure using a rotary evaporator to yield a crude extract. |
| Fractionation | The crude extract would be subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Each fraction would be concentrated and screened for potential new compounds using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Isolation and Purification | The fraction showing the most promise for containing novel compounds would be subjected to further chromatographic separation. This typically involves column chromatography over silica gel or other stationary phases, followed by semi-preparative and preparative HPLC to isolate individual compounds in a pure form. |
| Structure Elucidation | The chemical structure of the isolated pure compound would be determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) would provide information on the carbon-hydrogen framework. Mass Spectrometry (MS) would determine the molecular weight and elemental composition. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would provide information on functional groups and chromophores. |
| Purity Assessment | The purity of the isolated compound would be assessed using analytical HPLC with a high-resolution column and a suitable detector (e.g., Diode Array Detector). A single, sharp peak would indicate a high degree of purity. |
Potential Signaling Pathways for Novel Cinchona Compounds
While the biological activity of the hypothetical this compound is unknown, novel compounds from medicinal plants are often investigated for their effects on various cellular signaling pathways implicated in disease. Based on the known activities of other plant-derived compounds, some potential pathways of interest for a new Cinchona alkaloid could include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial in regulating cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anti-cancer agents.[5]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.[5]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B is a key regulator of the inflammatory response.[7] Modulation of this pathway is a target for anti-inflammatory drugs.
Figure 2. A conceptual diagram of how a novel compound might interact with key cellular signaling pathways.
Conclusion
The inquiry into "this compound" from Cinchona pubescens highlights a fascinating aspect of natural product research: the vast, unexplored chemical space within even well-studied medicinal plants. While current scientific knowledge does not support the existence of a compound with this name, the possibility of its discovery remains. The methodologies and workflows outlined in this guide provide a roadmap for researchers to explore the rich phytochemistry of Cinchona pubescens and potentially uncover new bioactive molecules that could contribute to the future of medicine. The legacy of the "fever tree" continues to inspire scientific exploration, promising new discoveries from its remarkable chemical arsenal.
References
- 1. Cinchona - Wikipedia [en.wikipedia.org]
- 2. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]
- 3. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Enigmatic Pathway of Cinchonain IIa: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIa, a prominent flavonolignan found in plants of the Cinchona genus, has garnered significant interest for its diverse pharmacological activities. As a member of the broader class of cinchonains, its complex structure, arising from the coupling of a flavonoid and a phenylpropanoid unit, presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound, drawing upon established principles of flavonolignan biosynthesis in other plant species due to the current nascent stage of direct research in Cinchona. This document is intended to serve as a foundational resource for researchers seeking to elucidate this pathway, develop biotechnological production platforms, and explore the therapeutic potential of this intricate natural product.
The Hypothetical Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the well-established phenylpropanoid pathway, which provides the foundational precursors for a vast array of plant secondary metabolites. This pathway commences with the amino acid L-phenylalanine and diverges to produce both the flavonoid and monolignol moieties that ultimately condense to form the cinchonain scaffold.
Phenylpropanoid Pathway: The Common Origin
The initial steps of the pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
This central intermediate, p-coumaroyl-CoA, serves as the branch point for the biosynthesis of both the flavonoid and monolignol precursors.
Flavonoid Biosynthesis: Formation of the Catechin Moiety
The flavonoid precursor of this compound is hypothesized to be catechin. Its biosynthesis from p-coumaroyl-CoA proceeds through the general flavonoid pathway:
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone to (-)-naringenin.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates (-)-naringenin to produce (+)-dihydrokaempferol.
-
Flavonoid 3'-Hydroxylase (F3'H): Introduces a hydroxyl group at the 3' position of the B-ring of (+)-dihydrokaempferol to yield (+)-dihydroquercetin (taxifolin).
-
Dihydroflavonol 4-Reductase (DFR): Reduces (+)-dihydroquercetin to leucocyanidin.
-
Leucoanthocyanidin Reductase (LAR): Converts leucocyanidin to (+)-catechin.
Monolignol Biosynthesis: Formation of Caffeoyl-CoA
The monolignol precursor is proposed to be derived from caffeoyl-CoA. The synthesis of this precursor from p-coumaroyl-CoA is a more direct route:
-
Coumaroyl-CoA 3-Hydroxylase (C3'H): A cytochrome P450-dependent monooxygenase that hydroxylates p-coumaroyl-CoA to produce caffeoyl-CoA.
Oxidative Coupling: The Key C-C Bond Formation
The final and defining step in this compound biosynthesis is the oxidative coupling of (+)-catechin and caffeoyl-CoA. This reaction is believed to be catalyzed by a class III peroxidase or a laccase. These enzymes generate radical intermediates from both precursors, which then undergo a stereoselective coupling to form the characteristic C-C bond between the C-8 of the catechin A-ring and the β-position of the caffeoyl-CoA side chain. Subsequent intramolecular cyclization would then lead to the formation of the this compound core structure. The exact mechanism and the specific enzymes involved in Cinchona remain to be experimentally validated.
Quantitative Data Summary
Direct quantitative data for the biosynthesis of this compound is currently unavailable in the literature. The following table presents a template with hypothetical data based on typical values observed for related flavonoid and phenylpropanoid biosynthetic enzymes in plants. This is intended to serve as a reference for future experimental design and data comparison.
| Enzyme | Substrate(s) | Apparent Km (µM) | Apparent Vmax (pmol·s-1·mg-1 protein) | Optimal pH | Optimal Temperature (°C) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 - 200 | 100 - 500 | 8.5 - 9.0 | 30 - 40 |
| Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | 5 - 20 | 50 - 150 | 7.0 - 7.5 | 25 - 35 |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid, ATP, CoA | 10 - 100 | 200 - 1000 | 7.5 - 8.0 | 30 - 40 |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | 5 - 50 | 50 - 200 | 7.0 - 8.0 | 25 - 35 |
| Peroxidase (for coupling) | (+)-Catechin, Caffeoyl-CoA, H2O2 | 10 - 200 | 10 - 100 | 5.0 - 6.5 | 25 - 30 |
Note: The provided data is illustrative and should be experimentally determined for the specific enzymes from Cinchona species.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Plant Material and Enzyme Extraction
-
Plant Material: Young, actively growing tissues of Cinchona pubescens (e.g., leaves, stems, and roots) should be harvested and immediately frozen in liquid nitrogen and stored at -80°C.
-
Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpolypyrrolidone (PVPP).
-
Protocol:
-
Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Suspend the powder in the extraction buffer (1:3 w/v).
-
Stir the suspension for 30 minutes at 4°C.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
(Optional) Perform ammonium sulfate precipitation to partially purify the enzymes.
-
In Vitro Enzyme Assay for Oxidative Coupling
This assay aims to detect the enzymatic formation of this compound from its putative precursors.
-
Reaction Mixture (100 µL):
-
50 mM Sodium Acetate Buffer (pH 5.5)
-
1 mM (+)-Catechin (in DMSO)
-
1 mM Caffeoyl-CoA (in water)
-
1 mM H2O2
-
10-50 µg of crude or partially purified enzyme extract
-
-
Protocol:
-
Pre-incubate the reaction mixture without H2O2 for 5 minutes at 30°C.
-
Initiate the reaction by adding H2O2.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
Extract the products with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol for analysis.
-
-
Analysis: Analyze the reaction products by HPLC-DAD and LC-MS/MS, comparing the retention time and mass spectrum with an authentic standard of this compound.
Identification of Candidate Genes and Heterologous Expression
-
Transcriptome Analysis: Perform RNA-seq on different tissues of Cinchona pubescens to identify candidate genes encoding peroxidases and laccases that show co-expression with known flavonoid biosynthesis genes.
-
Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes by RT-PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression:
-
In E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
In Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain (e.g., INVSc1). Induce protein expression with galactose.
-
-
Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Functional Characterization: Perform the in vitro enzyme assay described above using the purified recombinant protein to confirm its activity and substrate specificity.
Conclusion and Future Directions
The biosynthesis of this compound in Cinchona species represents a compelling area of research with significant implications for drug development and metabolic engineering. While the proposed pathway in this guide provides a solid theoretical framework, extensive experimental validation is imperative. Future research should focus on:
-
Metabolite Profiling: Comprehensive metabolomic analysis of Cinchona tissues to identify all intermediates in the cinchonain biosynthetic pathway.
-
Enzyme Discovery and Characterization: Identification and functional characterization of the specific peroxidase or laccase responsible for the oxidative coupling.
-
Regulatory Mechanisms: Investigation of the transcriptional regulation of the pathway to understand how cinchonain biosynthesis is controlled in the plant.
-
Metabolic Engineering: Heterologous expression of the entire pathway in a microbial host to enable sustainable and scalable production of this compound and its analogs.
By addressing these key areas, the scientific community can unlock the full potential of this fascinating natural product and pave the way for novel therapeutic applications.
Physical and chemical properties of cinchonain IIa.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIa is a naturally occurring polyphenolic compound belonging to the flavan-3-ol class.[1] First isolated from Cinchona pubescens, it has since been identified in other plant species, including Kandelia candel.[2][3] As a member of the cinchonain group of compounds, it is recognized for its potential biological activities, including antioxidant and radical scavenging properties. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is typically obtained as a brown powder.[4] While a specific melting point has not been definitively reported in the literature, its solid nature at room temperature is well-established. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₃₂O₁₅ | [2] |
| Molecular Weight | 740.66 g/mol | [2] |
| Appearance | Brown powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following sections detail the available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include broad absorption bands in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the multiple hydroxyl (-OH) groups. Strong absorption bands around 1700-1680 cm⁻¹ would indicate the presence of a carbonyl (C=O) group, likely from a lactone or similar functionality. Bands in the 1600-1450 cm⁻¹ region would be attributed to aromatic C=C stretching vibrations. C-O stretching vibrations from the various ether and alcohol functionalities would appear in the fingerprint region between 1300 and 1000 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a solvent such as methanol would be expected to exhibit absorption maxima characteristic of its polyphenolic structure. Typically, flavan-3-ols show two main absorption bands: one in the range of 270-290 nm (Band II) and another, often a shoulder, in the range of 310-330 nm (Band I). These absorptions are due to the π-π* transitions within the aromatic rings and the conjugated systems of the molecule.
Experimental Protocols
Detailed experimental protocols are essential for the replication of research and for further investigation of this compound.
Isolation and Purification of this compound
Methodology:
-
Extraction: The dried and powdered plant material (e.g., bark of Cinchona pubescens) is extracted with a suitable organic solvent such as methanol or ethanol at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing this compound (typically the ethyl acetate fraction for polyphenols) is collected.
-
Chromatography: The active fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different components.
-
Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR, mass spectrometry (MS), IR, and UV-Vis spectroscopy.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then serially diluted to obtain a range of concentrations.
-
Reaction: An aliquot of each concentration of the this compound solution is mixed with the DPPH solution. A control is prepared with the solvent instead of the sample solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The concentration of this compound required to scavenge 50% of the DPPH radicals (IC₅₀ value) is determined by plotting the percentage of inhibition against the concentration of the sample.
Biological Activities and Signaling Pathways
This compound has been reported to possess antioxidant properties.[4] However, detailed studies on its effects on specific signaling pathways related to anti-inflammatory and anticancer activities are limited. Much of the research on the biological activities of Cinchona compounds has focused on alkaloids like quinine and cinchonine.
Potential Anti-inflammatory and Anticancer Mechanisms
Based on the known activities of structurally related flavonoids, it can be hypothesized that this compound may exert anti-inflammatory and anticancer effects through the modulation of key signaling pathways. The following diagram illustrates a hypothetical model of how this compound might influence these pathways. It is important to note that this is a theoretical representation and requires experimental validation for this compound specifically.
References
- 1. Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C39H32O15 | CID 11765545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:85081-23-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
Cinchonain IIa: A Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain IIa, a polyphenolic compound belonging to the class of phenylpropanoid-substituted epicatechins, has emerged as a molecule of interest in biomedical research due to its potential therapeutic properties. Isolated from plants of the Cinchona and Kandelia genera, this natural product has demonstrated notable antioxidant and potential anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols for its evaluation, and visual representations of associated signaling pathways and workflows. While research specifically on this compound is still in its early stages, this document synthesizes the existing evidence and provides a framework for future investigation into its therapeutic potential.
Introduction
This compound (CAS No. 85081-23-8; Molecular Formula: C₃₉H₃₂O₁₅) is a bioactive flavonoid.[1] It is structurally characterized as a phenylpropanoid-substituted epicatechin. Natural sources of this compound include the bark of Cinchona plants, which are historically recognized for their medicinal alkaloids like quinine, and the barks of Kandelia candel.[1][2][3] The primary reported biological activities of this compound are its antioxidant and potential anti-inflammatory effects.[1] This guide will delve into the mechanistic details of these activities, present the available quantitative data, and provide standardized protocols for its study.
Quantitative Data on Biological Activity
The antioxidant capacity of this compound has been quantified using established in vitro assays. The available data provides a preliminary indication of its potency as a radical scavenger.
| Assay | Parameter | Value (µM) | Source |
| DPPH Radical Scavenging | EC₅₀ | 6.8 | [4] |
| PMS-NADH Superoxide Scavenging | EC₅₀ | 26.5 | [4] |
Note: EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to scavenge 50% of the respective radicals in the assay. Lower values indicate higher antioxidant activity.
Mechanism of Action
Antioxidant Activity
The primary mechanism underlying the antioxidant activity of this compound is its ability to act as a potent scavenger of reactive oxygen species (ROS).[3] This activity is attributed to its chemical structure, which is rich in phenolic hydroxyl groups.
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the aromatic rings of this compound can readily donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions of oxidation.
-
Single Electron Transfer (SET): this compound can also donate an electron to reduce reactive oxygen species, a mechanism common to many flavonoids.
The demonstrated efficacy in the DPPH and PMS-NADH assays confirms its ability to scavenge stable free radicals and superoxide anions, respectively.[4]
Potential Anti-inflammatory Activity
While direct experimental evidence detailing the anti-inflammatory mechanism of this compound is limited, its classification as a flavonoid and a phenylpropanoid-substituted epicatechin allows for postulation based on the known activities of similar compounds. The anti-inflammatory effects of such polyphenols are often mediated through the modulation of key signaling pathways involved in the inflammatory response.
A plausible mechanism for this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Another potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . MAPKs are involved in the production of inflammatory mediators, and their inhibition can lead to a reduction in the inflammatory response.
It is hypothesized that this compound may exert its anti-inflammatory effects by:
-
Inhibiting the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.
-
Preventing the nuclear translocation of the active p65 subunit of NF-κB.
-
Suppressing the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.
Further research is required to validate these proposed mechanisms for this compound.
Signaling Pathways and Experimental Workflows
Visualizing Potential Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways that may be modulated by this compound, leading to its anti-inflammatory effects.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the antioxidant assays for which quantitative data for this compound is available.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from standard methods for assessing the antioxidant activity of natural compounds.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid (or other suitable positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
To each well of a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).
-
Add the same volume of the DPPH solution (e.g., 100 µL) to each well.
-
For the control, mix the solvent with the DPPH solution.
-
For the blank, use the solvent only.
-
A positive control (e.g., ascorbic acid) should be run in parallel.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.
-
EC₅₀ Determination: The EC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
PMS-NADH Superoxide Scavenging Assay
This protocol outlines the procedure for measuring the scavenging of superoxide radicals generated by the phenazine methosulfate (PMS)-NADH system.
Materials:
-
This compound
-
Phenazine methosulfate (PMS)
-
Nicotinamide adenine dinucleotide (NADH)
-
Nitroblue tetrazolium (NBT)
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of PMS, NADH, and NBT in the Tris-HCl buffer.
-
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and serial dilutions in the buffer.
-
Assay:
-
In each well, mix the this compound solution, NBT solution, and NADH solution.
-
Initiate the reaction by adding the PMS solution.
-
The total reaction volume should be kept constant.
-
The control contains all reagents except the this compound.
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: Measure the absorbance of the resulting formazan product at approximately 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
EC₅₀ Determination: The EC₅₀ value is determined from the dose-response curve of percentage inhibition versus this compound concentration.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated antioxidant properties and theoretical potential for anti-inflammatory activity. The available quantitative data on its radical scavenging capacity provides a solid foundation for its further investigation. However, a significant gap exists in the literature regarding its specific molecular mechanisms of action, particularly in the context of inflammation and cell signaling.
Future research should focus on:
-
Elucidating the precise anti-inflammatory mechanisms of this compound, including its effects on the NF-κB and MAPK pathways in relevant cell models.
-
Expanding the toxicological and pharmacokinetic profiling of this compound to assess its safety and bioavailability.
-
Conducting in vivo studies to validate the therapeutic potential of this compound in models of oxidative stress and inflammatory diseases.
A deeper understanding of the biological activities of this compound will be crucial for unlocking its full potential as a lead compound in drug discovery and development.
References
- 1. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 4. static.igem.wiki [static.igem.wiki]
The Multifaceted Biological Activities of Cinchonain IIa: A Technical Guide for Researchers
Foreword: This document provides a comprehensive technical overview of the known biological activities of cinchonain IIa, a flavonolignan found in various plant species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This guide synthesizes available data on its antioxidant, anti-inflammatory, anticancer, neuroprotective, antiviral, and metabolic effects, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Antioxidant Activity
This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity has been quantified in various in vitro assays.
Quantitative Data: Antioxidant Activity
| Assay | Target | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 | Source |
| DPPH Radical Scavenging | DPPH Radical | 5.6 | - | Ascorbic Acid | - | [1] |
| ABTS Radical Scavenging | ABTS Radical | - | - | - | - | No specific data found for this compound |
Note: While a specific IC50 value for the ABTS assay for this compound was not found, related cinchonain compounds have demonstrated potent activity in this assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for assessing the free radical scavenging activity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the this compound stock solution in methanol to achieve a range of final concentrations.
-
In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of this compound that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
DPPH radical scavenging assay workflow.
Anti-inflammatory Activity
This compound has demonstrated potential anti-inflammatory effects by inhibiting the production of inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
| Assay | Cell Line | Mediator | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 | Source |
| Nitric Oxide (NO) Production | RAW 264.7 | NO | - | - | - | - | No specific IC50 data found for this compound |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should not be stimulated with LPS.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve. The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control.
Signaling Pathway: Inhibition of NF-κB Activation
This compound is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses.
Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
This compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Quantitative Data: Anticancer Activity
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 | Source |
| HeLa | Cervical Cancer | - | ~180 (for Cinchonine) | Doxorubicin | - | [2] |
| Various | - | - | - | - | - | No specific IC50 data found for this compound |
Note: The provided IC50 value is for the related alkaloid cinchonine. While this compound is expected to have anticancer activity, specific quantitative data is limited.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Appropriate cell culture medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. A control group should be treated with the vehicle (e.g., DMSO) only.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Neuroprotective Activity
This compound may offer protection against neuronal damage, a key factor in neurodegenerative diseases.
Quantitative Data: Neuroprotective Activity
| Assay | Cell Line | Stressor | EC50 (µg/mL) | EC50 (µM) | Reference Compound | Reference EC50 | Source |
| Cell Viability | SH-SY5Y | H2O2 | - | - | - | - | No specific EC50 data found for this compound |
Note: While specific EC50 values are not available, studies on related compounds demonstrate protective effects in neuronal cell models.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect SH-SY5Y neuroblastoma cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
Hydrogen peroxide (H2O2)
-
This compound
-
MTT solution
-
DMSO
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding H2O2 (e.g., 200 µM) to the wells and incubate for 24 hours. A control group should not be treated with H2O2.
-
Assess cell viability using the MTT assay as described in the anticancer activity section.
-
The neuroprotective effect is quantified by the increase in cell viability in the this compound-treated groups compared to the H2O2-only treated group.
Signaling Pathway: Modulation of MAPK Pathway
The neuroprotective effects of this compound may be mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses.
Modulation of the p38 MAPK pathway by this compound.
Antiviral Activity
Preliminary evidence suggests that this compound and related compounds may possess antiviral properties.
Quantitative Data: Antiviral Activity
| Virus | Assay | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 | Source |
| Influenza Virus | Plaque Reduction | MDCK | - | - | - | - | No specific data found for this compound |
| Herpes Simplex Virus | Plaque Reduction | Vero | - | - | Acyclovir | - | No specific data found for this compound |
Note: Data on the antiviral activity of this compound is currently limited. The protocols provided are general methods used for screening antiviral compounds.
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Host cell line (e.g., MDCK for influenza, Vero for HSV)
-
Virus stock
-
Cell culture medium
-
This compound
-
Agarose or other overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a known number of plaque-forming units (PFU) of the virus.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a medium containing various concentrations of this compound and a gelling agent like agarose.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Metabolic Effects
This compound may influence metabolic pathways, including those related to glucose metabolism.
Quantitative Data: Enzyme Inhibition
| Enzyme | IC50 (µg/mL) | IC50 (µM) | Ki | Inhibition Type | Reference Compound | Reference IC50 | Source |
| Xanthine Oxidase | - | - | - | - | Allopurinol | - | No specific data found for this compound |
| α-Glucosidase | - | - | - | - | Acarbose | - | No specific data found for this compound |
Note: While direct inhibitory constants for this compound are not widely reported, related flavonoids and cinchonain derivatives have shown inhibitory activity against these enzymes.
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of different concentrations of this compound.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (3 mM).
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M Na2CO3.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Experimental Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol assesses the effect of this compound on glucose uptake in fat cells.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin
-
2-deoxy-D-[3H]glucose
-
Phloretin (inhibitor of glucose transport)
-
Scintillation counter
Procedure:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Wash the differentiated adipocytes with KRH buffer.
-
Treat the cells with or without this compound for a specified time.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 20 minutes.
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose and incubate for 5 minutes.
-
Terminate the uptake by adding ice-cold KRH buffer containing phloretin.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
The amount of glucose uptake is normalized to the protein content of the cell lysate.
Workflow for measuring glucose uptake in 3T3-L1 adipocytes.
Disclaimer: This document is intended for informational purposes for a research audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. While efforts have been made to provide accurate information, some data for this compound is limited, and information from related compounds has been included for context, which is clearly indicated. Researchers should consult the primary literature for detailed experimental conditions.
References
The Therapeutic Potential of Cinchonain IIa: A Technical Whitepaper for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain IIa, a naturally occurring flavonolignan, has emerged as a promising candidate for therapeutic development due to its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways implicated in its mechanism of action to support further research and development efforts.
Introduction
This compound belongs to the cinchonain group of flavonolignans, which are found in various plant species, including those of the Cinchona genus, historically known for their medicinal properties.[1] The unique chemical structure of this compound contributes to its wide range of pharmacological activities, making it a molecule of significant interest for the development of novel therapeutics for a variety of diseases. This whitepaper aims to consolidate the existing scientific knowledge on this compound and its closely related analogs to provide a comprehensive resource for the scientific community.
Therapeutic Effects and Mechanisms of Action
This compound exhibits a spectrum of therapeutic effects, primarily attributed to its antioxidant and anti-inflammatory properties, which in turn influence downstream cellular processes involved in cancer, neurodegeneration, and other inflammatory conditions.
Antioxidant Activity
This compound demonstrates potent antioxidant activity by scavenging free radicals, a key mechanism in mitigating oxidative stress-related cellular damage. Oxidative stress is a contributing factor in numerous pathological conditions.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Cinchonain Analogs | DPPH Radical Scavenging | 2.3-9.4 µM | [2] |
Note: Data presented is for a range of cinchonain compounds, as specific IC50 values for this compound were not available in the reviewed literature.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final working concentration should result in an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
Add a specific volume of the this compound solution to the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control sample containing the solvent instead of the antioxidant is also measured.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO). This is a critical therapeutic target for a multitude of inflammatory diseases.
Quantitative Data: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Inhibition | Reference |
| Cinchonain Ia | Macrophages | Nitric Oxide Production | Dose-dependent inhibition | [5] |
Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)
The anti-inflammatory effect of this compound can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, using the Griess assay.[6][7]
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium and seed them in 96-well plates.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 15 minutes to allow for color development.[6]
-
-
Measurement: Measure the absorbance at 550-570 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without this compound treatment.
Anticancer Properties
Emerging evidence suggests that this compound and its analogs possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[8][9]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Cinchonain Ia (in combination with L-Asparaginase) | NTERA-2 (cancer stem cells) | Cell Viability (3D culture) | 1.86 ± 0.37 µg/mL | [9] |
| Cinchonain Ia (in combination with L-Asparaginase) | A549 (lung cancer) | Cell Viability | Synergistic effect observed | [9] |
Note: The available data is for cinchonain Ia, often in combination therapies. Further studies are needed to determine the specific IC50 values for this compound as a monotherapy.
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration of this compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Neuroprotective Effects
Cinchonains have shown potential in the context of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of beta-amyloid (Aβ) peptides, a key pathological hallmark of the disease.[11]
Experimental Protocol: Beta-Amyloid Aggregation Assay
The ability of this compound to inhibit Aβ aggregation can be evaluated using a thioflavin T (ThT) fluorescence assay.[11]
-
Aβ Peptide Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ1-42) in a suitable buffer.
-
Aggregation Inhibition:
-
Incubate the Aβ peptide solution in the presence and absence of various concentrations of this compound at 37°C with gentle agitation.
-
Aliquots are taken at different time points to monitor the aggregation process.
-
-
Thioflavin T Staining:
-
Add ThT solution to the aliquots. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).
-
Data Analysis: The inhibition of Aβ aggregation is determined by comparing the fluorescence intensity of samples treated with this compound to that of the untreated control.
Signaling Pathways
The therapeutic effects of this compound are mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers for its activity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. This compound may exert its anticancer effects by inhibiting the PI3K/Akt pathway, leading to decreased cell proliferation and increased apoptosis.[8][12]
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This compound is thought to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Future Directions and Conclusion
This compound holds considerable promise as a lead compound for the development of novel therapeutics. Its multifaceted pharmacological profile suggests potential applications in a range of diseases characterized by oxidative stress, inflammation, and cellular proliferation. While the existing data, particularly for its close analogs, is encouraging, further research is imperative.
Future studies should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting comprehensive in vivo studies to evaluate its efficacy and safety profile in relevant disease models.
-
Optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches.
-
Exploring its potential in combination therapies to enhance therapeutic outcomes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Anti-Inflammatory Activities of Constituents from Cinnamomum insularimontanum Hayata Leaves and Their Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. louis.uah.edu [louis.uah.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamein Inhibits the Induction of Nitric Oxide and Proinflammatory Cytokines in Macrophages, Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinchonain Ia Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Protocol for quantitative and qualitative analyses of the in vitro aggregation of synthetic beta-amyloid. A method applicable to the identification of substances that may have therapeutic efficacy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
Cinchonain IIa: A Review of Preclinical Research and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIa is a naturally occurring flavonolignan, a type of polyphenol, found in plants of the Cinchona genus. These plants are historically renowned for their medicinal properties, most notably as the source of quinine, an anti-malarial drug. While research on many cinchona alkaloids is extensive, this compound remains a less-explored compound with potential pharmacological activities. This technical guide provides a comprehensive literature review of the existing research on this compound and related compounds, focusing on its potential antioxidant, anti-inflammatory, and anticancer properties. Due to the limited availability of data specifically for this compound, this review extrapolates potential mechanisms and experimental methodologies from studies on closely related cinchona alkaloids and other flavonolignans.
Chemical Structure and Properties
This compound belongs to the class of A-type phenylpropanoid-substituted flavan-3-ols. Its complex chemical structure, characterized by multiple phenolic hydroxyl groups, suggests a strong potential for antioxidant activity through the donation of hydrogen atoms to scavenge free radicals.
Data Presentation: Quantitative Analysis of Biological Activities
Quantitative data specifically for this compound is scarce in the currently available scientific literature. The following table summarizes the biological activities of closely related compounds, providing a predictive framework for the potential efficacy of this compound.
| Compound | Biological Activity | Assay | Cell Line/Model | IC50 Value | Reference |
| Cinchonain Ib | Anti-hyaluronidase | Hyaluronidase inhibition assay | - | Not specified | [1] |
| Cinchonain Ib | Anti-elastase | Elastase inhibition assay | - | Not specified | [2] |
| Cinchonine | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Not specified | [3][4][5] |
| Cinchonine | Anticancer | Cytotoxicity | K562 (leukemia) | Not specified | [4] |
| Plant Extracts containing Cinchonains | Antioxidant | DPPH radical scavenging | - | IC50 = 18.26 µg/mL (Lawsonia inermis extract) | [6] |
| Plant Extracts containing Cinchonains | Anti-inflammatory | Protein denaturation inhibition | - | IC50 = 103.21 µg/mL (Lawsonia inermis extract) | [6] |
Experimental Protocols
Detailed experimental protocols for the investigation of this compound are not yet published. However, based on the study of similar natural compounds, the following standard methodologies would be appropriate for characterizing its bioactivity.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
Add a series of dilutions of the this compound stock solution to a 96-well microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[7][8][9]
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Data Analysis:
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
-
MTT Assay Procedure:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
Investigation of Signaling Pathways: Western Blot Analysis
Western blotting can be used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
-
Protein Extraction and Quantification:
-
Treat cells with this compound and/or a stimulant (e.g., TNF-α for NF-κB activation).
-
Lyse the cells to extract total protein or nuclear/cytoplasmic fractions.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-p38, p38, β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
Signaling Pathways and Logical Relationships
Based on the activities of related compounds, this compound may exert its biological effects through the modulation of key inflammatory and cell survival signaling pathways, such as the NF-κB and MAPK pathways.
Hypothesized Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many natural polyphenols inhibit this pathway.
Caption: Hypothesized NF-κB pathway inhibition by this compound.
Potential Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial in cellular responses to stress and inflammation.
Caption: Potential modulation of the p38 MAPK pathway by this compound.
Experimental Workflow for Bioactivity Screening
A logical workflow for the initial screening and characterization of this compound's biological activities.
Caption: A proposed experimental workflow for this compound research.
Conclusion and Future Directions
This compound is an understudied natural product with significant therapeutic potential, inferred from the known activities of related flavonolignans and cinchona alkaloids. Its predicted antioxidant, anti-inflammatory, and anticancer properties warrant further investigation. Future research should focus on the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation. The immediate priorities should be to determine its IC50 values in a panel of standardized antioxidant, anti-inflammatory, and cancer cell line-based assays. Subsequently, in-depth mechanistic studies are crucial to elucidate the specific signaling pathways modulated by this compound, which will be instrumental in guiding its potential development as a novel therapeutic agent. The experimental protocols and hypothetical signaling pathways presented in this guide provide a solid framework for initiating such research endeavors.
References
- 1. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of 150 Plant Extracts on Elastase Activity, and Their Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Spectroscopic Data of Cinchonain IIa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cinchonain IIa, a naturally occurring flavonolignan. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents its known fundamental properties and supplements them with detailed spectroscopic data from its close structural isomer, cinchonain Ib, for comparative analysis. This approach is common in the field of natural product chemistry to infer spectral characteristics of related compounds.
Molecular Structure and Properties of this compound
This compound is a complex flavonoid with the molecular formula C₃₉H₃₂O₁₅. Its structure is characterized by a flavan-3-ol moiety linked to a phenylpropanoid unit.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₃₂O₁₅ | PubChem |
| Molecular Weight | 740.7 g/mol | PubChem |
| Exact Mass | 740.17412031 Da | PubChem[1] |
Spectroscopic Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of natural products. For cinchonain Ib, a deprotonated molecular ion [M-H]⁻ is observed, confirming its molecular weight.
Table 2: Mass Spectrometry Data for Cinchonain Ib
| Ion | Observed m/z |
| [M-H]⁻ | 451.1029 |
Data sourced from studies on cinchonain isomers.
The fragmentation of cinchonain Ib provides valuable structural information. A common fragmentation pathway involves the initial loss of a catechol unit, followed by dehydration and a Retro-Diels-Alder (RDA) reaction[2].
NMR spectroscopy is essential for the detailed structural elucidation of organic molecules. The ¹H and ¹³C NMR data for cinchonain Ib are presented below.
Table 3: ¹H NMR Spectroscopic Data for Cinchonain Ib (CD₃OD)
| Proton | Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.60 (4H, s) |
| Hydroxyl Protons | 8.24 (2H, s) |
| Methoxy Protons | 3.77 (4H, s) |
Note: This represents a simplified overview of the aromatic region. The full spectrum is more complex.
Table 4: ¹³C NMR Spectroscopic Data for Cinchonain Ib
| Carbon | Chemical Shift (δ, ppm) |
| C9" (lactone carbonyl) | 168.7 |
| C8" (α-methylene) | 37.1 |
| C7" (β-methine) | 34.9 |
Data for cinchonain Ib provides insight into the expected chemical shifts for the core structure shared with this compound[3].
Experimental Protocols
The following is a generalized protocol for the extraction, isolation, and spectroscopic analysis of cinchonain compounds from plant material, based on common methodologies for flavonoids[4][5][6][7].
-
Plant Material Preparation: Dried and powdered plant material (e.g., bark of Cinchona species) is subjected to extraction.
-
Solvent Extraction: Maceration or Soxhlet extraction is performed using a sequence of solvents with increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and then methanol.
-
Fractionation: The crude extracts are concentrated under reduced pressure and fractionated using column chromatography over silica gel or Sephadex LH-20.
-
Purification: Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure cinchonain isomers.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are typically dissolved in methanol or acetonitrile.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in deuterated solvents such as methanol-d₄ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
Biological Activity
Cinchonain and related compounds have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][8][9][10][11]. The specific signaling pathways and molecular mechanisms of this compound are an active area of research. The diverse bioactivities of the cinchonain class of compounds make them promising candidates for further investigation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cinchonain IIa: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Review of the Polyphenolic Flavonolignan Cinchonain IIa, a promising natural compound with multifaceted therapeutic potential. This technical guide provides a comprehensive overview of this compound, a polyphenolic flavonolignan with significant antioxidant, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its biological activities, underlying mechanisms, and relevant experimental protocols.
Core Compound Specifications
This compound is a naturally occurring flavonolignan found in various plant species, including those from the Cinchona and Kandelia genera. Its complex chemical structure contributes to its diverse biological activities.
| Property | Value | Source |
| Chemical Formula | C₃₉H₃₂O₁₅ | PubChem |
| Molecular Weight | 740.7 g/mol | PubChem |
| CAS Number | 85081-23-8 | PubChem |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological effects in preclinical studies. The primary activities of interest include its potent antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
As a polyphenol, this compound is a potent antioxidant. Its mechanism of action involves the scavenging of free radicals, which are implicated in a variety of disease pathologies.
Quantitative Antioxidant Data:
| Assay | EC₅₀ | Source |
| DPPH radical scavenging | 6.8 μM | MedchemExpress |
| PMS-NADH superoxide scavenging | 26.5 μM | MedchemExpress |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add varying concentrations of this compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a wavelength of 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
-
Determine the EC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. While direct in vivo studies on this compound are limited, research on related polyphenols suggests that it likely inhibits the production of pro-inflammatory mediators.
Signaling Pathway: NF-κB Inhibition
Anticancer Activity
While direct in vivo anticancer studies on this compound are not yet available, a study on the closely related compound, Cinchonain Ia, has shown promising results. When combined with L-asparaginase in a nanoliposomal formulation, Cinchonain Ia exhibited significant antitumor activity in a mouse model.[1] This suggests that this compound may also possess anticancer potential. The proposed mechanisms for related compounds involve the induction of apoptosis and the modulation of cell survival pathways.
Signaling Pathway: Apoptosis Induction
Experimental Workflow: In Vivo Antitumor Study (Based on Cinchonain Ia)
Physicochemical Properties and Sourcing
Extraction and Isolation
This compound is typically extracted from the bark of Cinchona or Kandelia species. A general protocol for its extraction and isolation is as follows:
Experimental Protocol: Extraction and Isolation
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound is further purified using chromatographic techniques. This may involve column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Spectroscopic Data
The structure of this compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a detailed analysis is beyond the scope of this guide, researchers can refer to specialized publications for specific spectral data.
Stability
The stability of this compound under various conditions (e.g., pH, temperature, light) is a critical factor for its development as a therapeutic agent. While specific stability data for this compound is limited, studies on similar polyphenolic compounds suggest that it may be susceptible to degradation under alkaline conditions and upon exposure to high temperatures and light.
In Vivo Data and Clinical Status
Currently, there is a lack of published in vivo studies, clinical trials, and detailed pharmacokinetic and toxicity data specifically for this compound. The toxicity of related Cinchona alkaloids has been studied, with some showing dose-dependent toxicity.[2] However, the specific toxicological profile of this compound remains to be determined.
Future Directions and Conclusion
This compound is a promising polyphenolic flavonolignan with demonstrated in vitro antioxidant and potential anti-inflammatory and anticancer activities. However, a significant gap exists in the in vivo and clinical data for this compound. Future research should focus on:
-
Comprehensive in vivo studies to validate the in vitro findings for its anti-inflammatory and anticancer effects.
-
Detailed pharmacokinetic and toxicological profiling to assess its safety and bioavailability.
-
Development of stable formulations to enhance its therapeutic potential.
References
The Pharmacology of Cinchonain IIa: A Landscape of Limited Data and Emerging Possibilities
For researchers, scientists, and drug development professionals, understanding the pharmacological profile of a natural compound is paramount to unlocking its therapeutic potential. This technical guide addresses the current state of knowledge surrounding the pharmacology of cinchonain IIa, a flavonoid found in plants of the Cinchona genus.
Initial investigations into the pharmacology of this compound have revealed a significant gap in the scientific literature. While its presence in Cinchona species is documented, specific studies detailing its mechanisms of action, signaling pathways, and quantitative biological activities are notably absent from publicly available research. The primary source of information is its entry in the PubChem database, which outlines its chemical structure and basic properties but provides no pharmacological data.
This lack of specific data for this compound contrasts with the growing body of research on its structurally related analogs, cinchonain Ia and cinchonain Ib. These compounds have demonstrated promising anti-inflammatory, anti-tumor, and antioxidant properties, suggesting that this compound may possess a similar spectrum of bioactivity. However, without direct experimental evidence, any pharmacological profile of this compound remains speculative.
A Look at Structurally Similar Compounds: Cinchonain Ia and Ib
To provide context and potential avenues for future research on this compound, it is instructive to examine the known pharmacology of its close relatives.
Anti-Cancer Activity of Cinchonain Ia
Recent studies have explored the potential of cinchonain Ia as an anti-cancer agent. One study highlighted its synergistic effect when combined with L-asparaginase in nanoliposomal formulations against cancer stem cells. While specific signaling pathways were not fully elucidated in the available abstracts, the data points to a promising area of investigation for cinchonains as a class.
Antioxidant Properties of Cinchonains
Several cinchonain compounds, including Ia and Ib, have been identified as potent antioxidants. Their chemical structure, rich in phenolic hydroxyl groups, allows them to effectively scavenge free radicals, a key mechanism in mitigating oxidative stress-related cellular damage. This antioxidant capacity may underlie some of their other observed biological activities.
The Path Forward: A Call for Focused Research
The dearth of specific pharmacological data for this compound presents both a challenge and an opportunity for the scientific community. To build a comprehensive understanding of this compound, future research should prioritize the following:
-
In Vitro Screening: A broad panel of in vitro assays is necessary to determine the cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibitory activities of purified this compound.
-
Mechanism of Action Studies: Once a significant biological activity is identified, further experiments should be conducted to elucidate the underlying molecular mechanisms and identify the specific signaling pathways involved.
-
Quantitative Analysis: Dose-response studies are crucial to quantify the potency and efficacy of this compound in various experimental models.
-
Comparative Studies: Direct comparisons of the pharmacological activities of this compound with its better-studied analogs, cinchonain Ia and Ib, would provide valuable insights into structure-activity relationships.
Conclusion
While a detailed technical guide on the pharmacology of this compound cannot be constructed at this time due to the lack of available data, the known activities of its structural analogs suggest that it is a compound of significant interest. This document serves as a summary of the current knowledge landscape and a call to action for focused research to uncover the pharmacological secrets of this compound. As new studies emerge, a more complete and actionable understanding of this natural product will undoubtedly follow, potentially paving the way for novel therapeutic applications.
In-Vitro Studies on Cinchonain IIa: A Review of Preliminary Research
A comprehensive review of available scientific literature reveals a notable scarcity of specific in-vitro studies focusing exclusively on cinchonain IIa. While this A-type proanthocyanidin is identified as a constituent of certain medicinal plants, particularly from the Cinchona and Rhizophora genera, dedicated research into its isolated biological activities, mechanisms of action, and quantitative effects is currently limited. This technical guide, therefore, aims to provide an overview of the broader context in which this compound is mentioned and summarizes the in-vitro findings on extracts from plants known to contain this compound. It is crucial to note that the specific contribution of this compound to the observed biological effects in these studies has not been definitively established.
Phytochemical Context: The Presence of this compound in Medicinal Plants
This compound is a flavonolignan, a class of polyphenolic compounds known for their diverse biological activities. It has been identified as a component in the bark of Cinchona pubescens and the red mangrove (Rhizophora stylosa)[1]. Research on these plants often focuses on the total extract or more abundant compounds, leaving the individual bioactivities of minor constituents like this compound largely unexplored.
In-Vitro Antioxidant Activity of Plant Extracts Containing this compound
An alcoholic extract of Cinchona officinalis stem bark, which contains a variety of phenolic compounds including flavonolignans, exhibited significant free radical scavenging activity.[2][3][4] The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging assays to demonstrate the extract's antioxidant capacity.[2][4] Similarly, extracts of Rhizophora stylosa have shown strong antioxidant activity, which is attributed to their rich polyphenolic content[5][6].
Table 1: Summary of In-Vitro Antioxidant Activity of Plant Extracts Containing this compound
| Plant Source | Extract Type | Assay | Key Findings |
| Cinchona officinalis (Stem Bark) | Alcoholic | DPPH Radical Scavenging | Concentration-dependent increase in scavenging activity. |
| Cinchona officinalis (Stem Bark) | Alcoholic | Nitric Oxide Scavenging | Effective scavenging of nitric oxide radicals. |
| Rhizophora stylosa | Dichloromethane | Not Specified | Strong antioxidant activity reported.[5][6] |
Potential Anti-inflammatory and Anticancer Activities of Related Compounds and Extracts
Although no specific in-vitro anti-inflammatory or anticancer studies on this compound were found, research on related compounds and plant extracts provides some preliminary insights.
Cinchonine, another alkaloid found in Cinchona species, has been investigated for its potential anticancer and anti-inflammatory effects in-vitro[7][8]. These studies, however, do not involve this compound. Extracts from Cinchona officinalis have been shown to possess anti-inflammatory properties in-vitro, evaluated by the protein denaturation method[9][10]. Furthermore, extracts from Rhizophora species have demonstrated cytotoxic effects against various cancer cell lines, suggesting the presence of compounds with anticancer potential[11].
Experimental Protocols for In-Vitro Antioxidant Assays
For researchers interested in investigating the potential bioactivities of this compound, the following general protocols, adapted from studies on related plant extracts, can serve as a starting point.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate an electron and scavenge the stable DPPH free radical.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (e.g., isolated this compound) in a suitable solvent.
-
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to each concentration of the test sample.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing only the solvent and DPPH solution is also measured.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Nitric Oxide Scavenging Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide radicals from a donor compound like sodium nitroprusside.
-
Preparation of Reagents:
-
Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).
-
Prepare various concentrations of the test compound.
-
Prepare Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
-
Assay Procedure:
-
Mix the sodium nitroprusside solution with different concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).
-
Add an equal volume of Griess reagent to the incubated solution.
-
Measure the absorbance of the resulting chromophore at a specific wavelength (typically around 546 nm).
-
-
Calculation:
-
The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of a control.
-
Signaling Pathways and Future Directions
Due to the absence of specific molecular studies on this compound, no signaling pathways have been elucidated for this compound. The diagrams below represent a generalized workflow for screening natural products for bioactivity, which would be applicable to future studies on this compound.
Caption: A generalized workflow for the investigation of natural products like this compound.
Conclusion and Future Perspectives
References
- 1. Red Mangrove (Rhizophora stylosa Griff.)—A Review of Its Botany, Phytochemistry, Pharmacological Activities, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. ijmspr.in [ijmspr.in]
- 4. SCREENING OF IN VITRO ANTIOXIDANT ACTIVITY OF ALCOHOLIC EXTRACT OF CINCHONA STEM BARK EXTRACT [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant, toxicity, and cytotoxicity activities from dichloromethane root extract and fraction of Rhizophora stylosa Griff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalajb2t.com [journalajb2t.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. journals.ums.ac.id [journals.ums.ac.id]
Cinchonain IIa: A Technical Guide on its Role in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIa is a naturally occurring flavonolignan, a type of polyphenol, found in certain medicinal plants. It belongs to the larger class of cinchonains, which are recognized for a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its presence in plants used in traditional medicine and its potential pharmacological roles. While research on this specific compound is emerging, its association with plants of significant medicinal history, such as those from the Cinchona genus, warrants a detailed examination for future drug discovery and development.
This compound has been identified in plant species such as Cinchona pubescens and Rhizophora stylosa[1]. The Cinchona genus, in particular, has a long and well-documented history in traditional medicine, most notably as the source of quinine, the first effective treatment for malaria[2][3]. The bark of Cinchona trees, often referred to as "Peruvian bark," has been used for centuries to treat fevers and other ailments[4][5]. While the pharmacological effects of Cinchona have been largely attributed to its alkaloid content, the presence of other bioactive compounds like this compound suggests a more complex phytochemical basis for its traditional uses.
Traditional Medicine Context
The use of plants containing this compound is deeply rooted in traditional healing practices.
-
Cinchona Genus (Fever Tree): The bark of various Cinchona species has been a cornerstone of traditional medicine in South America and Europe for centuries[2]. Its primary use has been for the treatment of malaria, owing to its potent antimalarial alkaloids, principally quinine[2][6]. Beyond malaria, it has been traditionally employed as an analgesic, antipyretic, and a bitter tonic to stimulate digestion[6]. The anti-inflammatory properties of Cinchona bark infusions have also been utilized in folk remedies[5].
-
Rhizophora stylosa (Red Mangrove): This mangrove species is used in the traditional medicine of various coastal communities[7][8]. Extracts from Rhizophora stylosa have been traditionally used to treat a variety of conditions, and modern scientific investigations have begun to explore its pharmacological properties, including its antioxidant potential[7][8].
The ethnobotanical history of these plants provides a critical foundation for modern pharmacological investigation into their individual constituents, including this compound.
Biological Activities and Potential Pharmacological Role
While specific research on this compound is limited, the broader class of cinchonains and the extracts of plants in which it is found have demonstrated several key biological activities. This suggests potential areas of pharmacological relevance for this compound.
Anti-inflammatory Activity
The Cinchona genus has a history of use for inflammatory conditions[4]. While the anti-inflammatory effects of Cinchona are often linked to its alkaloids, other constituents likely contribute to this activity. Although direct evidence for this compound is lacking, related compounds and the plant extracts themselves suggest a potential anti-inflammatory role. For instance, studies on other natural compounds have shown that they can modulate inflammatory pathways by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, and by downregulating the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9]. Further research is required to determine if this compound acts through similar mechanisms.
Antioxidant Activity
Polyphenolic compounds are well-known for their antioxidant properties. A study on the constituents of Rhizophora stylosa evaluated the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity of several isolated flavanol derivatives[7][10]. While a specific IC50 value for this compound was not provided in this study, the crude extracts and other isolated compounds from this plant demonstrated significant antioxidant potential[7]. For example, cinchonain Ib, a closely related compound, was isolated and tested, indicating that this class of molecules possesses radical scavenging capabilities[10]. The antioxidant activity of these compounds is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Antiviral Activity
There is growing interest in the antiviral properties of natural products[11]. While direct antiviral studies on this compound are not yet available in the reviewed literature, the broader class of quinoline alkaloids from Cinchona has been investigated for antiviral effects[6]. The potential for natural compounds to interfere with viral entry, replication, or release from host cells is a promising area of research[12][13]. Future studies are needed to screen this compound against a range of viruses to determine if it possesses any antiviral efficacy.
Quantitative Data
A thorough review of the current scientific literature reveals a notable lack of specific quantitative data on the biological activities of this compound. While related compounds and crude extracts from its source plants have been evaluated, dedicated studies to determine metrics such as the IC50 for anti-inflammatory, antioxidant, or antiviral activities of isolated this compound are not yet available. The following table summarizes the current status of quantitative data.
| Biological Activity | Assay | Test Substance | Result (e.g., IC50) | Reference |
| Anti-inflammatory | Various | This compound | Data not available | - |
| Antioxidant | DPPH Radical Scavenging | This compound | Data not available | - |
| Antiviral | Various | This compound | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available due to the limited research on this specific compound. However, based on studies of related compounds and extracts, the following methodologies would be appropriate for future investigations.
Proposed Protocol for Anti-inflammatory Activity Assessment
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Induction of Inflammation: Lipopolysaccharide (LPS) stimulation.
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant would be measured using the Griess reagent. A decrease in nitrite concentration in the presence of this compound would indicate anti-inflammatory activity.
-
Pro-inflammatory Cytokine Measurement: Levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant would be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To investigate the mechanism of action, the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB signaling pathway would be analyzed by Western blotting.
Proposed Protocol for Antioxidant Activity Assessment
-
DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable DPPH free radical would be measured spectrophotometrically. The percentage of radical scavenging would be calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) would be determined.
-
ABTS Radical Cation Decolorization Assay: This assay would measure the ability of this compound to neutralize the ABTS radical cation. The reduction in absorbance would be monitored to determine the antioxidant capacity.
Proposed Protocol for Antiviral Activity Assessment
-
Virus and Cell Lines: A specific virus (e.g., Influenza A virus, Herpes Simplex Virus) and a suitable host cell line (e.g., MDCK, Vero cells) would be used.
-
Cytopathic Effect (CPE) Inhibition Assay: The ability of this compound to protect cells from virus-induced cell death would be observed microscopically.
-
Plaque Reduction Assay: This assay would be used to quantify the inhibition of viral replication by measuring the reduction in the number and size of viral plaques in the presence of this compound.
-
Quantitative Real-Time PCR (qRT-PCR): To determine the effect on viral gene expression, the levels of viral RNA or DNA in infected cells treated with this compound would be quantified.
Signaling Pathways and Experimental Workflows
As specific signaling pathways for this compound have not been elucidated, the following diagrams represent a conceptual framework based on the traditional use of its source plants and the general mechanisms of related compounds.
Caption: From Traditional Use to Modern Drug Discovery Workflow for this compound.
digraph Potential_Anti-inflammatory_Pathway { graph [splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial"]; edge [color="#5F6368"];"Inflammatory Stimulus\n(e.g., LPS)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cellular Receptors" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Signaling Cascades\n(e.g., NF-κB, MAPK)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Gene Expression" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Pro-inflammatory Mediators\n(NO, PGE2, Cytokines)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound\n(Hypothesized)" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Inflammatory Stimulus\n(e.g., LPS)" -> "Cellular Receptors" -> "Signaling Cascades\n(e.g., NF-κB, MAPK)" -> "Gene Expression" -> "Pro-inflammatory Mediators\n(NO, PGE2, Cytokines)"; "this compound\n(Hypothesized)" -> "Signaling Cascades\n(e.g., NF-κB, MAPK)" [style=dashed, arrowhead=tee, color="#34A853"]; }
Caption: Hypothesized Anti-inflammatory Mechanism of this compound.
Conclusion and Future Directions
This compound is a constituent of plants with significant histories in traditional medicine. While the scientific community has extensively studied the alkaloid components of plants like Cinchona, the pharmacological profile of other compounds such as this compound remains largely unexplored. The existing literature suggests that cinchonains as a class possess promising biological activities, including anti-inflammatory and antioxidant effects.
For drug development professionals and researchers, this compound represents an intriguing but understudied molecule. The immediate future of research in this area should focus on:
-
Isolation and Purification: Developing efficient methods for isolating pure this compound to enable robust biological testing.
-
In Vitro Screening: Conducting comprehensive in vitro assays to determine its anti-inflammatory, antioxidant, and antiviral activities, including the determination of IC50 values.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.
-
In Vivo Studies: If in vitro results are promising, progressing to in vivo animal models to assess efficacy and safety.
The rich ethnobotanical background of the plants containing this compound provides a strong rationale for these future investigations, which could unlock new therapeutic avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinchona - Wikipedia [en.wikipedia.org]
- 3. Cinchona pubescens - Wikipedia [en.wikipedia.org]
- 4. apps.worldagroforestry.org [apps.worldagroforestry.org]
- 5. phytojournal.com [phytojournal.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Flavanol Derivatives from Rhizophora stylosa and Their DPPH Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L. [mdpi.com]
- 10. Flavanol derivatives from Rhizophora stylosa and their DPPH radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The direct and indirect effects of bioactive compounds against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Cinchonain IIa: A Technical Guide for Researchers
An In-depth Examination of the Molecular Characteristics, Bioactivity, and Methodologies Associated with a Promising Natural Phenylpropanoid-Substituted Flavan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain IIa, a naturally occurring phenylpropanoid-substituted flavan-3-ol, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular properties of this compound, including its molecular formula and weight. It further details established experimental protocols for its isolation and analysis, as well as for the evaluation of its biological activities, with a focus on its antioxidant and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents derived from natural sources.
Molecular Profile of this compound
This compound possesses a complex chemical structure, which is fundamental to its biological activity. Its key molecular identifiers are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₉H₃₂O₁₅ |
| Molecular Weight | 740.7 g/mol |
| IUPAC Name | (2R,3R,4S,10R)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |
Experimental Protocols
Isolation of this compound from Trichilia catigua
This compound can be isolated from the bark of Trichilia catigua, a plant traditionally used in Brazilian medicine. A general workflow for its extraction and purification is outlined below. This process typically involves solvent extraction followed by chromatographic separation techniques.
Methodological & Application
Protocol for the Extraction of Cinchonain IIa from Cinchona Bark
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the extraction, purification, and quantification of cinchonain IIa, a bioactive proanthocyanidin, from the bark of Cinchona species. The following methodologies are based on established principles for the isolation of phenolic compounds from plant materials.
Introduction
This compound is a flavolignan belonging to the proanthocyanidin class of polyphenols found in Cinchona bark. While Cinchona species are renowned for their quinoline alkaloids, such as quinine, the phenolic constituents like cinchonains have received less attention but exhibit significant biological activities. This protocol outlines a systematic approach to extract and isolate this compound for further research and development.
Experimental Protocols
Materials and Equipment
-
Plant Material: Dried and powdered Cinchona bark.
-
Solvents: Methanol, ethyl acetate, n-hexane, acetone, ethanol (analytical or HPLC grade).
-
Chromatography: Silica gel (for column chromatography), Sephadex LH-20, C18 preparative HPLC column.
-
Equipment: Soxhlet extractor, rotary evaporator, freeze dryer, column chromatography apparatus, preparative and analytical HPLC systems with UV-vis or DAD detectors, vortex mixer, centrifuge, analytical balance.
Extraction of Crude Phenolic Extract
This initial step aims to separate the phenolic compounds, including this compound, from the bulk plant material.
Protocol:
-
Defatting: Weigh 100 g of powdered Cinchona bark and place it in a cellulose thimble. Extract the powder with n-hexane in a Soxhlet apparatus for 6-8 hours to remove lipids and other nonpolar compounds. Discard the n-hexane extract.
-
Methanol Extraction: Air-dry the defatted bark powder to remove residual n-hexane. Subsequently, extract the powder with methanol in the Soxhlet apparatus for 8-10 hours.
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Lyophilization: Freeze-dry the concentrated extract to obtain a stable powder.
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary for the isolation of this compound.
2.3.1. Silica Gel Column Chromatography
This step provides a preliminary fractionation of the crude extract.
Protocol:
-
Column Packing: Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed with silica gel in a suitable non-polar solvent like chloroform or a mixture of chloroform and methanol.
-
Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol. For example:
-
Chloroform (100%)
-
Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, v/v)
-
Methanol (100%)
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using thin-layer chromatography (TLC) with a suitable mobile phase.
-
Pooling: Combine fractions that show similar TLC profiles, particularly those containing spots with the expected characteristics of proanthocyanidins.
2.3.2. Sephadex LH-20 Column Chromatography
Sephadex LH-20 is effective for separating polyphenolic compounds based on size and polarity.
Protocol:
-
Column Packing: Swell Sephadex LH-20 in methanol for several hours and then pack it into a glass column.
-
Sample Application: Dissolve the enriched fraction from the silica gel chromatography in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.
-
Elution: Elute the column with methanol. Proanthocyanidins are typically retained on the column and can be eluted after washing with the initial solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.
2.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification step to obtain high-purity this compound.
Protocol:
-
Column: Use a C18 reversed-phase preparative HPLC column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-40 min: 10-50% Acetonitrile (linear gradient)
-
40-45 min: 50-100% Acetonitrile (linear gradient)
-
45-50 min: 100% Acetonitrile
-
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).
-
Detection: Monitor the elution at a wavelength suitable for phenolic compounds, such as 280 nm.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC analysis of the enriched fraction.
-
Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity.
Quantification of this compound by HPLC
Protocol:
-
Chromatographic System: An analytical HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV-vis or DAD detector.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical analytical gradient could be:
-
0-20 min: 15-40% Acetonitrile (linear gradient)
-
20-25 min: 40-80% Acetonitrile (linear gradient)
-
25-30 min: 80-15% Acetonitrile (linear gradient)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Prepare the crude extract or purified fractions in a suitable solvent, filter, and inject into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.
Data Presentation
The quantitative data from the extraction and purification process should be summarized for clear comparison.
Table 1: Extraction Yields from Cinchona Bark
| Extraction Step | Solvent System | Yield (g) from 100g Bark | Percentage Yield (%) |
| Defatting | n-Hexane | [Insert Value] | [Insert Value] |
| Crude Phenolic Extract | Methanol | [Insert Value] | [Insert Value] |
Table 2: Quantification of this compound in Different Fractions
| Fraction | This compound Concentration (mg/g) | Purity (%) |
| Crude Methanolic Extract | [Insert Value] | [Insert Value] |
| Enriched Fraction (Silica Gel) | [Insert Value] | [Insert Value] |
| Enriched Fraction (Sephadex LH-20) | [Insert Value] | [Insert Value] |
| Purified this compound (Prep-HPLC) | [Insert Value] | >95% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the extraction and purification protocol.
Caption: Workflow for the extraction and purification of this compound.
Application Notes and Protocols for Cinchonain Analogs in Cell Culture Experiments
A Note on Cinchonain IIa: Extensive literature searches did not yield specific data for a compound named "this compound." It is possible that this is a rare or less-studied derivative. The following application notes and protocols are based on the available research for closely related and well-studied cinchonain analogs, namely cinchonain Ia and cinchonain Ib , as well as the related Cinchona alkaloid, cinchonine . These compounds share structural similarities and exhibit comparable biological activities, providing a strong basis for experimental design.
Introduction
Cinchonains are a class of polyphenolic compounds isolated from various plant species, including Cinchona and Eriobotrya japonica. These compounds, along with related alkaloids like cinchonine, have garnered significant interest in the scientific community for their potential therapeutic properties. In cell culture experiments, these compounds are primarily investigated for their anticancer, anti-inflammatory, and antioxidant activities. These notes provide an overview of their applications and detailed protocols for their use in vitro.
Biological Activities and Mechanisms of Action
Cinchonain analogs and cinchonine exert their effects through various cellular mechanisms:
-
Anticancer Effects: These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1][2] The proposed mechanisms include the upregulation of reactive oxygen species (ROS), activation of caspases (caspase-3 and caspase-9), and modulation of the Bax/Bcl-2 ratio.[1][2] They can also inhibit cancer cell proliferation, migration, and invasion.[1][2] Furthermore, cinchonine has been observed to modulate signaling pathways such as AKT and TAK1.[1][2]
-
Anti-inflammatory Effects: Cinchonains have demonstrated anti-inflammatory properties, which are crucial for investigating diseases with an inflammatory component.[3] The mechanism often involves the inhibition of pro-inflammatory mediators.
-
Antioxidant Activity: Like many polyphenolic compounds, cinchonains possess antioxidant properties, enabling them to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.
Data Presentation: In Vitro Efficacy
The following table summarizes the reported in vitro efficacy of cinchonain Ia and related compounds from the literature. This data can serve as a starting point for determining appropriate concentration ranges for your experiments.
| Compound/Drug Combination | Cell Line | Assay Type | IC50 Value | Reference |
| Cinchonain Ia Liposomes | NTERA-2 | Cytotoxicity | > 100 µM | [4] |
| L-asparaginase (ASNase) Liposomes | NTERA-2 | Cytotoxicity | ~45 µM | [4] |
| Cinchonain Ia + ASNase Liposomes (CALs) | NTERA-2 | Cytotoxicity | ~18 µM | [4] |
| Cinchonain Ia Liposomes | A549 | Cytotoxicity | > 100 µM | [4] |
| L-asparaginase (ASNase) Liposomes | A549 | Cytotoxicity | ~100 µM | [4] |
| Cinchonain Ia + ASNase Liposomes (CALs) | A549 | Cytotoxicity | ~65 µM | [4] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the biological activity of cinchonain analogs in cell culture.
General Cell Culture and Compound Preparation
Materials:
-
Selected cancer or normal cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]
-
Cinchonain analog (Ia or Ib) or Cinchonine
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture Maintenance: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[5] Passage the cells upon reaching 80-90% confluency.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the cinchonain analog (e.g., 10-100 mM) in sterile DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cinchonain analog (e.g., 0.1, 1, 10, 50, 100 µM) in a final volume of 200 µL. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase Activity Assay)
This protocol measures the activity of key executioner caspases (caspase-3/7) in apoptosis.[6]
Materials:
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the cinchonain analog as described in the cytotoxicity assay. Include positive and negative controls.
-
Incubation: Incubate for a predetermined time (e.g., 24 hours).
-
Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates higher caspase-3/7 activity and apoptosis induction.
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol assesses the anti-inflammatory effect by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[7]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the cinchonain analog for 1 hour.[7]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[7]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: A decrease in absorbance indicates inhibition of NO production and an anti-inflammatory effect.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This in vitro chemical assay measures the free radical scavenging capacity of the compound.[8][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plates
Protocol:
-
Sample Preparation: Prepare different concentrations of the cinchonain analog in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of the sample solution with 100 µL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates higher antioxidant activity.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key cellular pathways and experimental workflows relevant to the study of cinchonain analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajbls.com [ajbls.com]
Cinchonain IIa: A Potential Enzyme Inhibitor for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIa, a flavonoid naturally found in plants such as Uncaria rhynchophylla, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. These biological effects are often attributed to the ability of flavonoids to modulate the activity of key enzymes involved in various physiological and pathological processes. This document provides an overview of this compound as a potential enzyme inhibitor and offers detailed protocols for assessing its inhibitory activity against hyaluronidase, collagenase, and elastase, as well as its influence on the NF-κB and MAPK signaling pathways.
While the inhibitory potential of this compound is suggested by the known activities of related flavonoid compounds, it is important to note that specific quantitative data, such as IC50 values, for this compound against these specific enzymes are not extensively documented in publicly available literature. The protocols provided herein are therefore general methodologies that serve as a starting point for investigation and will require optimization for specific experimental conditions.
Data Presentation: Enzyme Inhibition
The following table presents a template for summarizing the inhibitory activity of this compound against key enzymes. Researchers should populate this table with their experimentally determined values.
| Enzyme | Substrate | This compound Concentration | % Inhibition | IC50 Value (µM) | Positive Control | IC50 Value (µM) - Positive Control |
| Hyaluronidase | Hyaluronic Acid | User-defined | User-data | User-data | Apigenin | Literature value |
| Collagenase | DQ™ Gelatin | User-defined | User-data | User-data | 1,10-Phenanthroline | Literature value |
| Elastase | N-Succinyl-Ala-Ala-Ala-pNA | User-defined | User-data | User-data | Sivelestat | Literature value |
Experimental Protocols
Hyaluronidase Inhibition Assay
Principle: This assay measures the ability of an inhibitor to prevent the enzymatic degradation of hyaluronic acid by hyaluronidase. The remaining hyaluronic acid is quantified by its ability to form a turbid precipitate with an acidic albumin solution.
Materials:
-
Hyaluronidase from bovine testes
-
Hyaluronic acid sodium salt
-
Phosphate buffer (0.1 M, pH 7.0)
-
Acetate buffer (0.1 M, pH 3.5)
-
Acidic albumin solution (Bovine serum albumin in acetate buffer)
-
This compound
-
Apigenin (positive control)
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound or the positive control.
-
Add 20 µL of hyaluronidase solution (10 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of hyaluronic acid solution (0.5 mg/mL in phosphate buffer).
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 200 µL of acidic albumin solution.
-
Let the plate stand at room temperature for 10 minutes.
-
Measure the absorbance at 600 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbancecontrol - Absorbancesample) / Absorbancecontrol] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Application Notes and Protocols for Cinchonain IIa in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIa is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants. Proanthocyanidins are well-regarded for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metals. While specific research on this compound is limited, related compounds such as cinchonain Ia, Ib, Ic, and Id have demonstrated significant antioxidant activity.[1] This document provides detailed protocols for assessing the antioxidant capacity of this compound using two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
The antioxidant activity of proanthocyanidins is a key area of interest due to their potential therapeutic applications in preventing and treating diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases.[2][3] These compounds can act as hydrogen atom donors or single electron donors to neutralize free radicals.[4]
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the scientific literature for the antioxidant capacity of this compound as measured by DPPH and ABTS assays. However, studies on structurally similar cinchonains provide an indication of its potential potency.
| Compound | Assay | IC50 Value (µM) | Source |
| Cinchonain Ia, Ib, Ic, Id | DPPH | 2.3 - 9.4 | [1] |
| This compound | DPPH | Data not available | |
| This compound | ABTS | Data not available |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The data for cinchonain Ia, Ib, Ic, and Id suggest that this compound is also likely to exhibit potent antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark, cool place.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the DPPH solution.
-
Add 100 µL of the sample or standard solution at different concentrations to the respective wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Abs_blank is the absorbance of the blank.
-
Abs_sample is the absorbance of the sample.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to the colorless ABTS form.
Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.020 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 190 µL of the working ABTS•+ solution.
-
Add 10 µL of the sample or standard solution at different concentrations to the respective wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
Abs_blank is the absorbance of the blank.
-
Abs_sample is the absorbance of the sample.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS radical cation.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Generalized Mechanism of Antioxidant Action for Proanthocyanidins.
References
- 1. Antioxidant phenylpropanoid-substituted epicatechins from Trichilia catigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: Cinchonain IIa
These application notes provide detailed protocols and experimental design considerations for researchers, scientists, and drug development professionals investigating the in vivo therapeutic potential of cinchonain IIa. The following sections outline methodologies for assessing anti-inflammatory and antitumor activities, as well as preliminary pharmacokinetic analysis.
Application Note 1: Evaluation of In Vivo Anti-Inflammatory Activity
This protocol describes the use of a carrageenan-induced paw edema model in mice to assess the acute anti-inflammatory effects of this compound. This model is a well-established and reproducible method for screening potential anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Model:
-
Species: Male BALB/c mice
-
Weight: 20-25 g
-
Acclimation: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
-
Groups and Treatment:
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Group 2 (Positive Control): Indomethacin (10 mg/kg, intraperitoneally)
-
Group 3-5 (Test Groups): this compound (e.g., 10, 50, 100 mg/kg, orally or intraperitoneally)
-
-
Procedure:
-
Administer the vehicle, indomethacin, or this compound to the respective groups.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume immediately after the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point.
-
-
Biochemical Analysis:
-
At the end of the experiment (4 h), euthanize the animals and collect blood samples for the measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Excise the paw tissue for histopathological examination and to measure levels of inflammatory markers like myeloperoxidase (MPO) and malondialdehyde (MDA).
-
Data Presentation: Expected Anti-Inflammatory Effects
The following table summarizes potential quantitative outcomes based on studies of compounds with similar anti-inflammatory properties.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Serum TNF-α Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| Indomethacin | 10 | 65 ± 5.2 | 70 ± 6.1 |
| This compound | 10 | 25 ± 3.8 | 30 ± 4.5 |
| This compound | 50 | 45 ± 4.1 | 50 ± 5.3 |
| This compound | 100 | 60 ± 5.5 | 65 ± 5.9 |
Signaling Pathway: NF-κB Inhibition
Many natural compounds exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound may act by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Application Note 2: Assessment of In Vivo Antitumor Activity
This protocol details the use of a xenograft mouse model to evaluate the antitumor efficacy of this compound. This is a common preclinical model to assess the potential of a compound to inhibit tumor growth.
Experimental Protocol: Human Tumor Xenograft in Nude Mice
-
Cell Culture and Animal Model:
-
Cell Line: A suitable human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer).
-
Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.
-
-
Tumor Implantation:
-
Harvest cancer cells in their logarithmic growth phase.
-
Inject 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of Matrigel and serum-free medium subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Groups and Treatment:
-
Randomize mice into groups (n=8-10 per group) once tumors reach the desired size.
-
Group 1 (Control): Vehicle
-
Group 2 (Positive Control): A standard chemotherapeutic agent (e.g., cisplatin, 5 mg/kg)
-
Group 3-5 (Test Groups): this compound (e.g., 5, 25, 50 mg/kg)
-
Administer treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule (e.g., every other day for 2-3 weeks).
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting for apoptosis markers).
-
Data Presentation: Expected Antitumor Effects
The following table presents hypothetical data for an in vivo antitumor study, based on findings for the related compound cinchonain Ia.[1]
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| Cisplatin | 5 | 450 ± 80 | 70 |
| This compound | 5 | 1200 ± 120 | 20 |
| This compound | 25 | 825 ± 110 | 45 |
| This compound | 50 | 600 ± 95 | 60 |
Experimental Workflow: Antitumor Efficacy Study
The following diagram outlines the key steps in the in vivo antitumor experimental workflow.
Caption: Workflow for in vivo antitumor activity assessment using a xenograft model.
Application Note 3: Preliminary In Vivo Pharmacokinetic Assessment
This protocol provides a basic framework for determining the oral bioavailability and key pharmacokinetic parameters of this compound in mice. Understanding these parameters is crucial for designing effective dosing regimens.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model:
-
Species: Male C57BL/6 mice
-
Weight: 20-25 g
-
Surgical Preparation: For the intravenous (IV) group, catheterize the jugular vein for dosing and blood sampling if possible.
-
-
Groups and Dosing:
-
Fast mice overnight before dosing.
-
Group 1 (IV): this compound (e.g., 2 mg/kg) in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).
-
Group 2 (Oral Gavage - PO): this compound (e.g., 20 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) into heparinized tubes at various time points post-dose.
-
IV group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%).
-
Oral bioavailability (F%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
-
Data Presentation: Example Pharmacokinetic Parameters
The following table provides an example of pharmacokinetic data that could be obtained from this study.
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1200 ± 150 | 350 ± 50 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (ng·h/mL) | 1800 ± 200 | 2700 ± 300 |
| t₁/₂ (h) | 3.5 ± 0.5 | 4.2 ± 0.6 |
| Oral Bioavailability (F%) | - | 15% |
Conceptual Diagram: Oral Bioavailability
This diagram illustrates the factors influencing the oral bioavailability of a compound like this compound.
Caption: Factors affecting the oral bioavailability of this compound.
References
Application Notes and Protocols for Measuring the Anti-inflammatory Effects of Cinchonain IIa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols for evaluating the anti-inflammatory properties of cinchonain IIa, a natural compound of interest for its therapeutic potential. The following sections detail in vitro methodologies, data presentation guidelines, and visual representations of key signaling pathways and experimental workflows.
Introduction to this compound and its Anti-inflammatory Potential
This compound is a flavonoid that has garnered attention for its potential health benefits, including its anti-inflammatory effects. Understanding the mechanisms by which this compound modulates inflammatory responses is crucial for its development as a therapeutic agent. These protocols are designed to be conducted in a standard cell culture laboratory setting and are primarily focused on the use of the well-established RAW 264.7 murine macrophage cell line.
Key In Vitro Assays for Anti-inflammatory Activity
The following protocols describe the core assays to quantify the anti-inflammatory effects of this compound. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in macrophages.
Nitric Oxide (NO) Production Assay
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[1] The Griess assay is a common and straightforward method to measure nitrite (a stable metabolite of NO) in cell culture supernatants.
Experimental Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay:
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for another 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Measurement
Prostaglandin E2 (PGE2) is a key inflammatory mediator produced through the action of cyclooxygenase-2 (COX-2).[2][3] Its levels can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
ELISA:
-
Perform the PGE2 ELISA according to the manufacturer's instructions of a commercially available kit.
-
Briefly, this involves adding the supernatant to wells of a microplate pre-coated with a PGE2 capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the PGE2 concentration based on a standard curve prepared with known concentrations of PGE2.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification
Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) are pivotal pro-inflammatory cytokines.[4][5] Their secretion into the cell culture medium can be measured by ELISA.
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA:
-
Use specific ELISA kits for the quantification of murine TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.
-
The principle is similar to the PGE2 ELISA, involving specific capture and detection antibodies for each cytokine.
-
-
Measurement: Measure the absorbance for each cytokine at the recommended wavelength.
-
Quantification: Determine the concentration of each cytokine from its respective standard curve.
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clear and well-structured tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (Unstimulated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| This compound + LPS | 50 | ||
| Positive Control (e.g., L-NAME) + LPS |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Control (Unstimulated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| This compound + LPS | 50 | ||
| Positive Control (e.g., Indomethacin) + LPS |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| This compound + LPS | 50 | |||
| Positive Control (e.g., Dexamethasone) + LPS |
Signaling Pathway Analysis
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8] Western blotting is the standard technique to assess the phosphorylation status and expression levels of key proteins in these pathways.
Experimental Protocol for Western Blotting:
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control and total protein levels.
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for assessing the anti-inflammatory effects of this compound.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
Caption: The MAPK signaling pathway and potential inhibition by this compound.
References
- 1. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of nitric oxide formation down-regulates cyclooxygenase-2 and decreases PGE2 biosynthesis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synergistic relationship between TNF-alpha, IL-1 beta, and TGF-beta 1 on IL-6 secretion by the IEC-6 intestinal epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cinchonain IIa for the Investigation of Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Consequently, compounds with antioxidant properties are of significant interest for therapeutic development. Cinchonain IIa, a flavonoid, is a candidate for such investigation. These application notes provide a comprehensive framework and detailed protocols for researchers to study the potential of this compound in modulating oxidative stress pathways, specifically focusing on the Nrf2/HO-1 and MAPK signaling cascades. While extensive published data on this compound's specific effects on these pathways is emerging, the following protocols represent standard, robust methods to characterize its antioxidant and cytoprotective properties.
Data Presentation
Quantitative data from the following experimental protocols should be systematically recorded to allow for clear analysis and comparison. The tables below are templates for organizing typical results.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µg/mL) |
|---|---|---|
| DPPH Radical Scavenging | User-determined value | User-determined value |
| ABTS Radical Scavenging | User-determined value | User-determined value |
| Ferric Reducing Antioxidant Power (FRAP) | User-determined value | User-determined value |
Table 2: Cellular Effects of this compound on Oxidative Stress (Example using H₂O₂-induced stress in a relevant cell line, e.g., SH-SY5Y)
| Treatment | This compound Conc. (µM) | Intracellular ROS (% of H₂O₂ Control) | Cell Viability (%) |
|---|---|---|---|
| Control (untreated) | 0 | 0 | 100 |
| H₂O₂ (e.g., 200 µM) | 0 | 100 | User-determined value |
| H₂O₂ + this compound | e.g., 5 | User-determined value | User-determined value |
| H₂O₂ + this compound | e.g., 10 | User-determined value | User-determined value |
| H₂O₂ + this compound | e.g., 20 | User-determined value | User-determined value |
Table 3: Modulation of Key Signaling Proteins by this compound (Data expressed as fold change relative to the vehicle-treated control)
| Target Protein | Oxidative Stress Inducer | This compound Conc. (µM) | Fold Change (Densitometry) |
|---|---|---|---|
| Nuclear Nrf2 | H₂O₂ | e.g., 10 | User-determined value |
| HO-1 | H₂O₂ | e.g., 10 | User-determined value |
| Phospho-ERK | H₂O₂ | e.g., 10 | User-determined value |
| Phospho-p38 | H₂O₂ | e.g., 10 | User-determined value |
| Phospho-JNK | H₂O₂ | e.g., 10 | User-determined value |
Key Signaling Pathways in Oxidative Stress
Oxidative stress triggers several intracellular signaling cascades. The Nrf2/HO-1 and MAPK pathways are critical in the cellular response to oxidative damage.
Nrf2/HO-1 Pathway: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1.[3] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes like Heme Oxygenase-1 (HO-1).[3][4]
Caption: The Nrf2/HO-1 antioxidant response pathway.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, are stress-activated kinases.[1][5] They are activated by phosphorylation in response to various stimuli, including oxidative stress, and regulate cellular processes like apoptosis, inflammation, and survival.[5][6]
Caption: Overview of the MAPK signaling cascades.
Experimental Workflow
A typical workflow for assessing the antioxidant potential of this compound involves a multi-step process from initial chemical screening to detailed cellular mechanism analysis.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[7]
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) stock solution (e.g., 0.1 mM in methanol).[8]
-
This compound stock solution (in a suitable solvent like DMSO or methanol).
-
Ascorbic acid (positive control).
-
Methanol.
-
-
Procedure:
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
For the control (blank), add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.[9]
-
-
Calculation:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Intracellular ROS Measurement
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.[10]
-
Materials:
-
Relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
-
DCFH-DA probe (e.g., 10 µM working solution in serum-free media).
-
Hydrogen peroxide (H₂O₂) for inducing oxidative stress.
-
This compound.
-
Black, clear-bottom 96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash cells with phosphate-buffered saline (PBS).
-
Load the cells with 100 µL of DCFH-DA working solution and incubate for 30 minutes at 37°C.[10]
-
Wash the cells with PBS to remove the excess probe.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) and incubate for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~525 nm).
-
-
Analysis:
-
Normalize the fluorescence of treated wells to the H₂O₂-only control to determine the percentage reduction in ROS.
-
Western Blot Analysis for Nrf2/HO-1 and MAPK Pathways
This method quantifies the expression levels of total and phosphorylated proteins to elucidate signaling pathway activation.[11]
-
Reagents & Equipment:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis system.
-
PVDF membrane and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment & Lysis: Culture and treat cells with H₂O₂ and/or this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply the ECL substrate and capture the signal using an imaging system.
-
Stripping & Re-probing: If necessary, strip the membrane to remove antibodies and re-probe for loading controls (e.g., β-actin) or total protein counterparts (e.g., total ERK).
-
-
Analysis:
-
Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control. For phosphorylated proteins, normalize to the total protein level.
-
References
- 1. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 11. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cinchonain IIa Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinchonain IIa is a polyphenol with demonstrated antioxidant properties.[1] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antioxidant, anti-inflammatory, and anticancer bioactivities of this compound. The provided methodologies are essential for researchers in drug discovery and development seeking to characterize the therapeutic potential of this natural compound.
Data Presentation: Quantitative Bioactivity of Cinchonains
The following tables summarize the quantitative data on the bioactivity of this compound and the closely related compound, cinchonain Ia. This data is critical for dose-response studies and for comparing the potency of this compound with other compounds.
Table 1: Antioxidant Activity of this compound
| Assay | EC50 (µM) | Source |
| DPPH Radical Scavenging | 6.8 | [1] |
| PMS-NADH Superoxide Scavenging | 26.5 | [1] |
Table 2: Anticancer Activity of Cinchonain Ia *
| Cell Line | IC50 (µg/mL) | Cancer Type | Source |
| NTERA-2 | 2.30 ± 0.29 | Teratocarcinoma | [2] |
| A549 | 4-fold higher than NTERA-2 | Lung Carcinoma | [2] |
*Data for cinchonain Ia is provided as a reference for the potential anticancer activity of the closely related this compound.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols can be adapted for use with this compound to determine its bioactivity.
Antioxidant Activity: Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to prevent intracellular reactive oxygen species (ROS) generation.
Cell Line: Human liver cancer cell line (HepG2).
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well microplate at a density of 6 x 10⁴ cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Incubation: Remove the growth medium and treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., quercetin).
-
Induction of Oxidative Stress: After incubation, remove the medium and wash the cells with PBS. Add 100 µL of 600 µM AAPH solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the EC50 value of this compound, which is the concentration required to reduce the AAPH-induced ROS by 50%.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line (RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A in a new 96-well plate. Incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition by this compound at different concentrations and determine the IC50 value.
Anticancer Activity: MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Cell Lines: NTERA-2 (teratocarcinoma) and A549 (lung carcinoma).[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability inhibition and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Anticancer Activity: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Lines: NTERA-2 or A549.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and the workflows of the described experimental protocols.
Caption: Proposed mechanism of this compound in NF-κB signaling.
Caption: Proposed mechanism of this compound in PI3K/Akt/mTOR signaling.
Caption: General workflow for cell-based bioactivity assays.
References
Preparation of Cinchonain IIa Stock Solutions for Experimental Use
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinchonain IIa is a flavonoid, a type of polyphenolic compound, naturally found in the bark of Cinchona plants.[1] It is recognized for its potential antioxidant and anti-inflammatory properties, making it a compound of interest in biomedical research for investigating therapeutic benefits in conditions related to oxidative stress and inflammation.[1] Accurate and consistent preparation of stock solutions is the first critical step for reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro studies.
Physicochemical Properties and Solubility Data
A summary of the key physical and chemical properties of this compound is provided in Table 1. This compound is soluble in a variety of organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations.
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source |
| CAS Number | 85081-23-8 | [1][2] |
| Molecular Formula | C₃₉H₃₂O₁₅ | [1] |
| Molecular Weight | 740.7 g/mol | [1] |
| Appearance | Powder | [2] |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol | [2][3] |
| Storage (Solid) | 2°C - 8°C, keep container well closed. | [1] |
| Storage (Stock Solution) | Store at -20°C for several months. | [2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for various in vitro assays.
Materials:
-
This compound powder (CAS: 85081-23-8)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 740.7 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.001 L x 740.7 g/mol = 0.007407 g
-
Mass (mg) = 7.41 mg
-
-
Weighing:
-
Carefully weigh out 7.41 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Solubility Enhancement Tip: For compounds that are difficult to dissolve, it is recommended to warm the solution at 37°C for 10-15 minutes and briefly sonicate in an ultrasonic bath.[2] Visually inspect the solution to ensure that all the powder has completely dissolved.
-
-
Storage:
-
Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed tubes at -20°C. Stock solutions stored under these conditions are generally stable for several months.[2]
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the desired final working concentration:
-
The optimal working concentration of this compound should be determined experimentally for each cell line and assay. Based on literature for related compounds and extracts, working concentrations for anti-inflammatory or antioxidant assays may range from 12.5 µg/mL to 50 µg/mL.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium. It is good practice to perform an intermediate dilution step to ensure accuracy.
-
Example for preparing a 50 µg/mL working solution:
-
First, convert the stock solution concentration to µg/mL: 10 mM = 7407 µg/mL.
-
To prepare a 100X intermediate stock (5000 µg/mL), dilute the 10 mM stock solution.
-
Then, add 1 µL of the 5000 µg/mL intermediate stock to 99 µL of cell culture medium to get a final concentration of 50 µg/mL.
-
-
-
Final DMSO Concentration Check:
-
Ensure the final concentration of DMSO in the culture well is below 0.5%. For a 1:1000 dilution of the stock solution, the final DMSO concentration would be 0.1%, which is generally well-tolerated by most cell lines.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
Experimental Workflow and Signaling Pathway
General Experimental Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for screening the bioactivity of this compound in a cell-based assay, from stock solution preparation to data analysis.
Caption: A general workflow for in vitro screening of this compound.
Proposed Anti-Inflammatory Signaling Pathway
While the direct molecular targets of this compound are still under investigation, studies on flavonoid-rich extracts containing the related cinchonain Ia suggest a potential mechanism of action through the inhibition of the Toll-like receptor 4 (TLR4)-mediated signaling pathway.[3][4] This pathway is a key regulator of the innate immune response and inflammation.
References
- 1. Unlocking the therapeutic potential of cinchonains: a comprehensive review [ouci.dntb.gov.ua]
- 2. Antimicrobial Activity of Smilax china L. Root Extracts against the Acne-Causing Bacterium, Cutibacterium acnes, and Its Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinchonain Ia | CAS:85081-24-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cinchonain IIa in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIa is a flavonoid compound that has garnered interest for its potential therapeutic applications. While research into its neuroprotective effects is an emerging field, preliminary evidence suggests that its antioxidant and anti-inflammatory properties could be beneficial in the context of neurodegenerative diseases. This document provides an overview of the current understanding of this compound's potential neuroprotective mechanisms, along with detailed protocols for its investigation in preclinical research settings. As direct research on this compound in neuroprotection is limited, some of the proposed mechanisms and protocols are based on the known activities of structurally similar flavonoids and compounds with established neuroprotective effects, such as Tanshinone IIa.
Potential Neuroprotective Mechanisms of this compound
The neuroprotective potential of this compound is hypothesized to stem from its ability to counteract key pathological processes implicated in neurodegeneration, including oxidative stress and neuroinflammation.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in diseases like Alzheimer's and Parkinson's.[1][2][3] Flavonoids, in general, are known for their potent antioxidant activities. The proposed antioxidant mechanisms of this compound include:
-
Direct ROS Scavenging: this compound may directly neutralize harmful free radicals, thereby preventing damage to vital cellular components such as lipids, proteins, and DNA.
-
Upregulation of Endogenous Antioxidant Enzymes: It may enhance the expression and activity of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4] These enzymes play a critical role in detoxifying ROS. The activation of the Nrf2-ARE signaling pathway is a key mechanism by which many phytochemicals upregulate these antioxidant genes.[1][4]
Anti-inflammatory Effects
Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to the progression of neurodegenerative diseases.[5] this compound may exert anti-inflammatory effects through the modulation of key signaling pathways:
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation.[5][6] Its activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] this compound may inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.
-
Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades are also involved in inflammatory responses.[1] this compound could potentially modulate these pathways to dampen the inflammatory response in the brain.
Data Presentation
As direct quantitative data for this compound in neuroprotective research is not yet widely available, the following table provides a template for organizing such data as it emerges from future studies. This structure is based on common metrics used to evaluate the neuroprotective efficacy of compounds like Tanshinone IIa.
Table 1: Template for Quantitative Neuroprotective Data of this compound
| Experimental Model | Toxin/Stressor | This compound Conc. (µM) | Outcome Measure | Result | Reference |
| SH-SY5Y cells | 6-OHDA | Cell Viability (%) | |||
| ROS Production (%) | |||||
| Caspase-3 Activity (%) | |||||
| Primary Cortical Neurons | Aβ₂₅₋₃₅ | Neuronal Viability (%) | |||
| LDH Release (%) | |||||
| Bcl-2/Bax Ratio | |||||
| APP/PS1 Mouse Model | - | Cognitive Performance (MWM) | |||
| Aβ Plaque Load (%) | |||||
| Microglial Activation (%) | |||||
| MPTP Mouse Model | - | Dopaminergic Neuron Count | |||
| Striatal Dopamine Levels | |||||
| Motor Function (Rotarod) |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the neuroprotective effects of this compound. These protocols are adapted from established methods in neurodegenerative disease research.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) for Alzheimer's disease models.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA) or aggregated Aβ₂₅₋₃₅ peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Toxin Exposure: After pre-treatment, expose the cells to the neurotoxin (e.g., 100 µM 6-OHDA or 20 µM Aβ₂₅₋₃₅) for another 24 hours. Include a control group with no toxin exposure.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Assessment of Antioxidant Activity in Primary Neuronal Cultures
This protocol measures the effect of this compound on intracellular ROS levels in primary cortical neurons challenged with an oxidative stressor.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Hydrogen peroxide (H₂O₂) or another ROS-inducing agent
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) dye
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Neuron Culture: Culture primary cortical neurons on poly-D-lysine coated plates.
-
Treatment: Treat the neurons with this compound at various concentrations for 24 hours.
-
ROS Induction: Induce oxidative stress by adding H₂O₂ (e.g., 50 µM) for 1 hour.
-
DCFH-DA Staining:
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Quantify the relative fluorescence units (RFU) to determine the levels of intracellular ROS.
Protocol 3: Evaluation of Anti-inflammatory Effects in Microglia
This protocol investigates the ability of this compound to suppress the inflammatory response in BV-2 microglial cells stimulated with lipopolysaccharide (LPS).
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Reagents for Nitric Oxide (NO) measurement (Griess reagent)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Culture and Treatment: Plate BV-2 cells and treat with this compound for 24 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to measure nitrite concentration, an indicator of NO production.
-
-
Cytokine Measurement:
-
Use the collected supernatant to measure the levels of TNF-α and IL-1β using specific ELISA kits.
-
-
Data Analysis: Compare the levels of NO and cytokines in this compound-treated groups to the LPS-only treated group.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the neuroprotective research of this compound.
Caption: Potential neuroprotective signaling pathways of this compound.
Caption: General experimental workflow for in vitro neuroprotection studies.
Conclusion
This compound presents a promising avenue for neuroprotective research due to its potential antioxidant and anti-inflammatory properties. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to systematically investigate its efficacy and mechanisms of action in the context of neurodegenerative diseases. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound in neuronal cells, which will be crucial for its development as a potential therapeutic agent.
References
- 1. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimicrobial Properties of Cinchonain IIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIa, a flavonolignan found in species of the Cinchona genus, represents a promising candidate for antimicrobial drug discovery. While the broader class of Cinchona alkaloids has been recognized for its medicinal properties, including antimicrobial effects, specific data on the antimicrobial spectrum and mechanism of action of this compound are not yet widely available.[1][2] These application notes provide a comprehensive suite of protocols to systematically investigate and characterize the antimicrobial properties of this compound.
The following sections detail standardized methodologies for determining the minimum inhibitory and bactericidal concentrations, elucidating the potential mechanisms of action, and assessing the antibiofilm activity of this compound. These protocols are designed to be adaptable for screening against a wide range of clinically relevant bacteria and fungi.
Quantitative Antimicrobial Activity Data
A critical first step in evaluating a new antimicrobial agent is to determine its potency against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard parameters used to quantify antimicrobial activity. While specific data for this compound is not yet established, the following tables provide a template for presenting such quantitative data once obtained.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data to be determined |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data to be determined |
| Escherichia coli | ATCC 25922 | Gram-negative | Data to be determined |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data to be determined |
| Candida albicans | ATCC 90028 | Fungi | Data to be determined |
| Methicillin-resistant | Clinical Isolate | Gram-positive | Data to be determined |
| Staphylococcus aureus (MRSA) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms.
| Microorganism | Strain | Gram Stain | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data to be determined |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data to be determined |
| Escherichia coli | ATCC 25922 | Gram-negative | Data to be determined |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data to be determined |
| Candida albicans | ATCC 90028 | Fungi | Data to be determined |
| Methicillin-resistant | Clinical Isolate | Gram-positive | Data to be determined |
| Staphylococcus aureus (MRSA) |
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for key experiments to assess the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[3][4][5][6][7]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)
-
Sterile multichannel pipette
-
Incubator
Protocol:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should typically span from a high concentration (e.g., 1024 µg/mL) down to a low concentration (e.g., 1 µg/mL).
-
Include a positive control well (broth with microbial inoculum, no this compound) and a negative control well (broth only).
-
Dilute the standardized microbial inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted microbial inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
References
- 1. Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Composition, Antibacterial, and Antibiotic-Resistance Modulatory Activity of Extracts of Lippia multiflora Moldenke, Terminalia mollis M. A. Lawson, and Cinchona officinalis L. Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cinchonain IIa in Cardiovascular Disease Research
A Note to Researchers: Extensive investigation for "Cinchonain IIa" in the context of cardiovascular disease studies has revealed a significant scarcity of available scientific literature. While the chemical entity of this compound is documented, its biological activities, mechanisms of action, and potential therapeutic applications in cardiovascular health remain largely unexplored in published research.
The initial search for information on this topic often leads to a similarly named but distinct compound, Tanshinone IIa , which has been extensively studied for its cardioprotective effects. It is crucial for researchers to distinguish between these two compounds.
This document, therefore, serves to highlight the current knowledge gap and provide information on related, well-studied compounds from the Cinchona family, which may offer a contextual basis for future research into this compound.
Introduction to Cinchona Alkaloids in Cardiovascular Research
The bark of the Cinchona tree is a rich source of various alkaloids, some of which have well-established roles in medicine.[1] Historically, these compounds, particularly quinine and quinidine, have been recognized for their effects on the cardiovascular system, primarily as antiarrhythmic agents.[1]
Key Cinchona Alkaloids with Cardiovascular Activity:
-
Quinidine: The most studied Cinchona alkaloid for cardiovascular effects, historically used as a Class I antiarrhythmic agent to treat conditions like atrial fibrillation and ventricular arrhythmias.[1]
-
Quinine: While primarily known as an antimalarial drug, it also possesses antiarrhythmic properties similar to quinidine.[1]
-
Cinchonine: Another alkaloid found in Cinchona bark, which has been shown to possess anti-inflammatory and analgesic effects.[2] Some research suggests it may also have cardiovascular effects, such as inhibiting platelet aggregation.[3]
This compound: An Unexplored Compound
PubChem, a database of chemical molecules, contains an entry for this compound, confirming its chemical structure. However, a comprehensive search of scientific literature databases reveals a lack of studies investigating its pharmacological effects on the cardiovascular system. Therefore, no quantitative data, established experimental protocols, or defined signaling pathways for this compound in cardiovascular diseases can be provided at this time.
Potential Research Directions for this compound
Given the known cardiovascular activities of other Cinchona alkaloids, future research into this compound could explore the following areas:
-
Antiarrhythmic Properties: Investigating whether this compound affects cardiac ion channels and has potential as an antiarrhythmic agent.
-
Anti-platelet Activity: Building on the findings for cinchonine, studies could assess if this compound inhibits platelet aggregation and thrombosis.
-
Anti-inflammatory and Antioxidant Effects: Many cardiovascular diseases have an inflammatory basis. Research could explore if this compound possesses anti-inflammatory or antioxidant properties that could be beneficial in conditions like atherosclerosis.
-
Vasodilatory Effects: Investigating the potential of this compound to relax blood vessels, which could have implications for hypertension.
Experimental Protocols for Related Cinchona Alkaloids
While specific protocols for this compound are unavailable, researchers can refer to established methodologies used for other Cinchona alkaloids as a starting point. The following provides a general overview of a protocol used to study the anti-platelet effects of Cinchonine.
Protocol: In Vitro Platelet Aggregation Assay with Cinchonine
This protocol is adapted from studies on the inhibitory effect of cinchonine on human platelet aggregation.[3]
Objective: To determine the effect of Cinchonine on agonist-induced human platelet aggregation.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Acid-citrate-dextrose (ACD) solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, epinephrine, platelet-activating factor (PAF).[3]
-
Cinchonine solution of varying concentrations.
-
Platelet aggregometer.
Procedure:
-
Blood Collection: Draw venous blood into tubes containing ACD as an anticoagulant.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.
-
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stirring bar.
-
Add the desired concentration of Cinchonine or vehicle control to the PRP and incubate for a specified time (e.g., 3 minutes).
-
Induce platelet aggregation by adding a platelet agonist (e.g., ADP, collagen).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation.
-
Determine the IC50 value of Cinchonine for each agonist, which is the concentration required to inhibit 50% of the platelet aggregation.
-
Quantitative Data for Cinchonine (for reference):
| Agonist | IC50 of Cinchonine (µM)[3] |
| Platelet-Activating Factor (PAF) | 125 |
| Epinephrine | 180 |
| ADP | 300 |
| Collagen | 300 |
Visualizing Potential Mechanisms of Action
While no signaling pathways are established for this compound, we can visualize the known mechanism of a related compound, Cinchonine, in inhibiting platelet aggregation. The following diagram illustrates the proposed inhibitory effect on calcium influx.
References
Purchasing Cinchonain IIa for Research: A Detailed Guide
For researchers, scientists, and drug development professionals seeking to procure cinchonain IIa for investigational purposes, a variety of reputable chemical suppliers offer this compound. This guide provides a detailed overview of available suppliers, along with application notes and experimental protocols to facilitate its use in a laboratory setting.
Reputable Suppliers of this compound
This compound (CAS No. 85081-23-8) is available from several chemical suppliers that cater to the research community. When purchasing, it is crucial to consider the purity, quantity, and the supplier's certifications. Below is a summary of some key suppliers:
| Supplier | Product Number | Purity | Unit Sizes Available |
| Alfa Chemistry | AC374631 | Not Specified | Contact for details |
| Ambeed, Inc. | A283746 | Not Specified | Contact for details |
| BOC Sciences | BN266990 | Not Specified | Contact for details |
| TargetMol | T6589 | Not Specified | Contact for details |
| Biosynth | KDA08123 | Not Specified | 5 mg, 10 mg, 25 mg, 50 mg |
| Parchem | 266990 | Not Specified | Contact for details |
| MedChemExpress | HY-N2457 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Note: Purity levels and available unit sizes are subject to change. It is recommended to visit the supplier's website for the most current information.
Application Notes: Antioxidant and Anti-inflammatory Properties
This compound is a naturally occurring flavonoid with demonstrated antioxidant and potential anti-inflammatory activities, making it a compound of interest for various research applications.
Antioxidant Activity: this compound has been shown to be a potent antioxidant agent.[1] This activity is often assessed through its ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Anti-inflammatory Activity: Preliminary research suggests that this compound may possess anti-inflammatory properties. These effects are typically investigated in cellular models, such as RAW 264.7 macrophage cells, by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Experimental Protocols
Below are detailed protocols for assessing the antioxidant and anti-inflammatory activities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of this compound solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solutions to the wells.
-
For the control, add 100 µL of methanol instead of the this compound solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes how to measure the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Include a control group (cells with LPS but no this compound) and a blank group (cells without LPS or this compound).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation of NO Inhibition: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as:
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a potential signaling pathway influenced by this compound and a typical experimental workflow for its investigation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
References
Troubleshooting & Optimization
How to improve the solubility of cinchonain IIa in aqueous solutions.
Welcome to the technical support center for cinchonain IIa. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the solubilization of this compound in a direct question-and-answer format.
Q1: My this compound is not dissolving in my aqueous buffer for an in vitro experiment. What is the first step I should take?
A1: this compound, as a complex polyphenolic compound, has very low intrinsic solubility in neutral aqueous solutions. The first and most common step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
-
Recommended Action: Use Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). This compound is generally soluble in DMSO.[1] Once the stock solution is prepared, it can be diluted into your final aqueous medium.
-
Critical Consideration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.
Q2: I've prepared a DMSO stock solution, but the this compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?
A2: This is a common issue known as "fall-out" or precipitation, which occurs when the drug's concentration exceeds its solubility limit in the final aqueous medium.
-
Immediate Troubleshooting Steps:
-
Increase Dilution Factor: Use a smaller volume of your concentrated stock solution to achieve a lower final concentration in the aqueous phase.
-
Vortex During Dilution: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help prevent localized high concentrations that initiate precipitation.
-
Warm the Solution: Gently warming the buffer (e.g., to 37°C) may slightly increase the solubility of this compound.[1]
-
-
Advanced Strategy: If precipitation persists, you will need to employ more advanced solubility enhancement techniques, such as cyclodextrin complexation, which is highly effective for complex hydrophobic molecules.
Q3: For my animal studies, I need to prepare an aqueous formulation of this compound without using organic solvents. What is the best approach?
A3: For in vivo studies requiring a true aqueous solution, forming an inclusion complex with cyclodextrins is a highly recommended and effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their apparent water solubility and often improving bioavailability.[2][3][4]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[2][5]
-
Mechanism: The hydrophobic this compound molecule gets encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to water, rendering the entire complex soluble.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to improve the aqueous solubility of this compound?
A1: The main strategies, ranging from simple to complex, are:
-
Use of Cosolvents: Preparing a stock solution in a water-miscible organic solvent like DMSO or ethanol. This is suitable for in vitro studies where the final solvent concentration can be kept low.[6]
-
pH Adjustment: As a polyphenolic compound, the solubility of this compound may be influenced by pH. Adjusting the pH of the buffer may alter the ionization state of its numerous hydroxyl groups, potentially increasing solubility. However, this must be compatible with your experimental system's pH constraints.[7]
-
Complexation with Cyclodextrins: This is a robust method to significantly increase aqueous solubility for both in vitro and in vivo applications by forming host-guest inclusion complexes.[8][9]
-
Solid Dispersions: This involves dispersing this compound in a solid hydrophilic carrier or polymer. This advanced technique is typically used in drug development to improve the dissolution rate and bioavailability of oral dosage forms.[10]
Q2: Is there any quantitative data on how much these methods can improve solubility?
The table below presents data for Tanshinone IIA, another complex, poorly water-soluble natural product, to illustrate the potential magnitude of solubility enhancement that can be achieved with cyclodextrin complexation.
| Compound | Method | Solvent | Temperature (°C) | Solubility Increase (Fold) | Reference |
| Tanshinone IIA | HP-β-CD (1:1 molar ratio) | Water | 37 | ~17x | [2] |
This data is provided as a representative example of the effectiveness of cyclodextrin complexation for poorly soluble compounds.
Q3: How do I choose the right solubilization method for my experiment?
A3: The choice depends on your experimental requirements, such as the desired final concentration, the biological system being used (in vitro vs. in vivo), and tolerance for excipients. The following decision workflow can guide your choice.
Experimental Protocols
Here are detailed protocols for the most common and effective solubilization strategies.
Protocol 1: Preparation of a this compound Stock Solution Using a Cosolvent (DMSO)
Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous media for in vitro experiments.
Materials:
-
This compound powder (MW: 740.66 g/mol )[11]
-
Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weigh this compound: Accurately weigh the desired amount of this compound powder and place it into a sterile vial. For example, to make 1 mL of a 10 mM stock solution, weigh 7.41 mg of this compound.
-
Add DMSO: Add the calculated volume of DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Use Sonication (If Necessary): If the powder is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[1]
-
Inspect for Clarity: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Improving Aqueous Solubility via Cyclodextrin Complexation (Phase Solubility Study)
Objective: To determine the increase in aqueous solubility of this compound by complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) and to prepare a solubilized formulation.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or a relevant aqueous buffer (e.g., PBS pH 7.4)
-
Thermostatic shaker or water bath
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.
-
Add Excess this compound: Add an excess amount of this compound powder to each HP-β-CD solution in separate sealed vials. Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and shake for 48-72 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to let undissolved powder settle. Carefully withdraw an aliquot from the supernatant of each vial.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this "phase solubility diagram" indicates the complexation efficiency. This plot will confirm the solubilizing effect and help you select the appropriate HP-β-CD concentration for your desired this compound concentration.
References
- 1. Enhancing the oral bioavailability of biochanin A by encapsulation in mixed micelles containing Pluronic F127 and Plasdone S630 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques and modeling of polyphenol extraction from food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cinchona - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. scienceasia.org [scienceasia.org]
- 10. japer.in [japer.in]
- 11. This compound | C39H32O15 | CID 11765545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of cinchonain IIa under different temperature and pH conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability of cinchonain IIa under various temperature and pH conditions. As specific stability data for this compound is limited in publicly available literature, this guide offers general protocols, troubleshooting advice, and frequently asked questions based on established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the stability of a new compound like this compound?
A1: The initial step is to perform forced degradation studies.[1][2][3][4] These studies involve subjecting the compound to harsh conditions (e.g., high temperatures, extreme pH, oxidation, and photolysis) to identify potential degradation products and understand its degradation pathways. This information is crucial for developing a stability-indicating analytical method.
Q2: What is a stability-indicating method and why is it important?
A2: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API), like this compound, due to degradation. It should also be able to separate and quantify any significant degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[5][6][7]
Q3: How should I design a study to evaluate the effect of temperature on this compound stability?
A3: A typical temperature stability study involves storing aliquots of this compound solution or solid material at a range of controlled temperatures.[5][8] According to ICH guidelines, long-term stability testing is often conducted at 25°C ± 2°C, while accelerated stability testing can be performed at 40°C ± 2°C.[9][10] Samples are then analyzed at predetermined time points to quantify the remaining this compound.
Q4: What range of pH values should I test for this compound stability?
A4: To assess pH stability, you should test a range of pH values that the compound might be exposed to during its formulation, storage, and physiological transit. A common approach is to use buffers covering acidic, neutral, and basic conditions (e.g., pH 2, 7, and 10).[7][11]
Q5: My this compound sample shows rapid degradation at room temperature. What should I do?
A5: If this compound is found to be unstable at room temperature, it is crucial to establish appropriate storage conditions immediately. This may include refrigeration (2-8°C) or freezing (-20°C or lower). You should also investigate the degradation products to understand the degradation mechanism, which can inform formulation strategies to enhance stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent stability data between replicate samples. | - Inaccurate sample preparation or dilution.- Non-homogeneity of the sample.- Fluctuation in temperature or pH of the storage environment. | - Review and standardize sample preparation and handling procedures.- Ensure thorough mixing of solutions.- Use calibrated and validated temperature and pH monitoring equipment. |
| Unexpected peaks appearing in the chromatogram during stability testing. | - Formation of new degradation products.- Contamination of the sample or mobile phase.- Interaction with the container or closure system. | - Perform peak purity analysis to confirm if the new peak is a single component.- Use high-purity solvents and reagents.- Conduct compatibility studies with the intended packaging materials. |
| Rapid loss of this compound in acidic or basic conditions. | - Hydrolysis of ester or other labile functional groups in the this compound structure. | - Determine the degradation kinetics to predict the shelf-life at different pH values.- Consider formulating the compound in a buffer system that maintains a pH of optimal stability. |
| Precipitation of this compound during the stability study. | - Exceeding the solubility of the compound in the chosen solvent or buffer at a specific temperature or pH. | - Determine the solubility profile of this compound under the planned study conditions.- Consider using a co-solvent or adjusting the formulation to maintain solubility. |
Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results of temperature and pH stability studies for this compound could be summarized.
Table 1: Effect of Temperature on the Stability of this compound (in solution, pH 7.0)
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | % Degradation |
| 4 | 100.2 | 99.8 | 0.4 |
| 25 | 100.5 | 92.1 | 8.4 |
| 40 | 99.9 | 75.3 | 24.6 |
| 60 | 100.1 | 45.8 | 54.2 |
Table 2: Effect of pH on the Stability of this compound (in solution, 25°C)
| pH | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | % Degradation |
| 2.0 | 100.3 | 60.7 | 39.5 |
| 5.0 | 99.8 | 88.2 | 11.6 |
| 7.0 | 100.1 | 92.5 | 7.6 |
| 9.0 | 100.4 | 78.9 | 21.4 |
Experimental Protocols
Protocol 1: Temperature Stability Study of this compound
Objective: To evaluate the effect of temperature on the stability of this compound in a buffered solution.
Materials:
-
This compound reference standard
-
Phosphate buffer (pH 7.0)
-
HPLC grade methanol and water
-
Calibrated temperature-controlled chambers
-
Validated HPLC method for this compound quantification
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with phosphate buffer (pH 7.0) to a final concentration of 100 µg/mL.
-
Dispense equal aliquots of the solution into amber glass vials and seal them.
-
Place the vials in temperature-controlled chambers set at 4°C, 25°C, 40°C, and 60°C.
-
At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw one vial from each temperature chamber.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample using the validated HPLC method to determine the concentration of this compound.
-
Calculate the percentage of degradation at each time point and temperature.
Protocol 2: pH Stability Study of this compound
Objective: To assess the stability of this compound across a range of pH values.
Materials:
-
This compound reference standard
-
Buffer solutions: pH 2.0 (0.1 M HCl), pH 5.0 (acetate buffer), pH 7.0 (phosphate buffer), pH 9.0 (borate buffer)
-
HPLC grade methanol and water
-
Constant temperature water bath or incubator (25°C)
-
Validated HPLC method for this compound quantification
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of methanol.
-
For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of methanol is low to minimize its effect.
-
Dispense equal aliquots of each pH solution into amber glass vials and seal them.
-
Place the vials in a constant temperature environment set at 25°C.
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial for each pH.
-
Analyze the samples using the validated HPLC method to quantify the remaining this compound.
-
Determine the degradation rate at each pH.
Visualizations
Caption: Workflow for Temperature Stability Study.
Caption: Workflow for pH Stability Study.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. ijper.org [ijper.org]
- 5. Degradation kinetics of catechins in green tea powder: effects of temperature and relative humidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on degradation kinetics of sulforaphane in broccoli extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of cinchonain IIa during storage.
This technical support center provides guidance on preventing the degradation of Cinchonain IIa during storage and experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency or Activity | Degradation of this compound due to improper storage conditions. Phenolic compounds are susceptible to degradation from heat, light, and oxygen.[1][2] | Store this compound at low temperatures (-20°C for long-term storage), protected from light in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). |
| Discoloration of Sample (e.g., turning brown) | Oxidation of the phenolic groups in the this compound molecule. | Minimize exposure to oxygen. Use deoxygenated solvents for preparing solutions. Store solid samples and solutions under an inert gas. |
| Appearance of New Peaks in HPLC Analysis | Chemical degradation of this compound into smaller or modified compounds. This can be caused by exposure to high temperatures, extreme pH, or oxidative conditions.[1] | Review storage and sample preparation protocols. Ensure the use of appropriate solvents and pH conditions. Conduct a forced degradation study to identify potential degradation products. |
| Poor Solubility or Precipitation | The choice of solvent may affect the stability and solubility of this compound. The solubility of related compounds like cinchona alkaloids is highly dependent on the solvent's polarity. | Test the solubility and stability of this compound in a small range of solvents with varying polarities to find the most suitable one for your application. |
| Inconsistent Experimental Results | Variability in the stability of this compound stock solutions. Degradation can occur in solution over time, even at low temperatures. | Prepare fresh stock solutions for each experiment whenever possible. If solutions must be stored, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, protected from light in a tightly sealed, airtight container. To minimize oxidation, consider storing it under an inert atmosphere such as argon or nitrogen.
Q2: How should I store this compound in solution?
A2: this compound in solution is more prone to degradation than in its solid form. Prepare solutions fresh for each experiment. If storage is necessary, use deoxygenated solvents, store at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles, and protect from light.
Q3: What factors can cause this compound to degrade?
A3: Like many phenolic compounds, this compound is susceptible to degradation from several factors, including:
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High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.[3][4]
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Light Exposure: UV and visible light can induce photolytic degradation.[3]
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Oxygen: The phenolic hydroxyl groups are prone to oxidation, especially in the presence of oxygen.
-
Extreme pH: Highly acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions. The stability of similar compounds, such as anthocyanins, is significantly affected by pH.[4][5]
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to assess the purity and degradation of this compound.[2] This involves monitoring the peak area of the parent compound and the appearance of any new peaks, which may correspond to degradation products, over time under various storage conditions.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, degradation of structurally related flavonolignans suggests that hydrolysis of ether linkages and oxidation of the phenolic rings are probable degradation pathways.[1] Forced degradation studies using acid, base, peroxide, heat, and light can help identify potential degradation products.[2][6]
Data on this compound Stability (Illustrative)
Since specific quantitative stability data for this compound is limited, the following tables provide an illustrative summary of expected stability trends based on data from related phenolic compounds. These tables are intended for guidance and not as a substitute for experimental validation.
Table 1: Effect of Temperature on this compound Stability (Solid State, 6 Months)
| Storage Temperature (°C) | Purity (%) | Appearance |
| -20 | >98% | White to off-white powder |
| 4 | 95 - 98% | Slight yellowing |
| 25 (Room Temperature) | 85 - 95% | Yellow to light brown powder |
| 40 | <85% | Brownish powder |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (24 hours at 25°C)
| pH | Remaining this compound (%) | Observations |
| 3.0 | >95% | Solution remains clear |
| 5.0 | >90% | Solution remains clear |
| 7.0 | 80 - 90% | Slight color change |
| 9.0 | <70% | Significant color change (browning) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 12 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24, 48, and 72 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing both UV and visible light (e.g., as per ICH Q1B guidelines) for a defined period.
3. Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC-UV method. Compare the chromatograms with that of an unstressed control sample to identify degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol for developing an HPLC method to monitor the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Illustrative):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectrophotometry, typically around 280 nm for flavonoids).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. Characterization and Minimization of Degradation Products During Subcritical Water Extraction of Flavonolignans - UNIVERSITY OF ARKANSAS [portal.nifa.usda.gov]
- 2. longdom.org [longdom.org]
- 3. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cinchonain IIa in Vitro
Welcome to the technical support center for the application of cinchonain IIa in in vitro assays. This resource provides researchers, scientists, and drug development professionals with essential information for optimizing experimental conditions and troubleshooting common issues.
Section 1: Frequently Asked Questions (FAQs) - Solubility, Stability, and Handling
Q1: What is the best solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other similar hydrophobic compounds for in vitro experiments.[1] It is recommended to prepare a high-concentration stock solution, for example, 10-20 mM, from which working solutions can be prepared by serial dilution.[1]
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: The tolerance to solvents like DMSO can vary between different cell lines.[1] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.[1] It is best practice to perform a solvent tolerance study for your specific cell line to determine the maximum permissible concentration.[1]
Q3: How should I prepare the working concentrations of this compound from the stock solution to avoid precipitation?
A3: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds.[1][2] To minimize this, it is recommended to perform a serial dilution of your high-concentration stock solution in the solvent to achieve intermediate concentrations before the final dilution into the aqueous assay buffer or cell culture medium.[1] When preparing the final dilution, add the this compound solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.[1] This rapid mixing helps disperse the compound before it can aggregate and precipitate.[1]
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: this compound stock solutions should be stored at -20°C in small aliquots to minimize repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.[1][3]
Q5: How stable is this compound at different pH levels and temperatures?
A5: The stability of compounds like this compound can be significantly influenced by pH and temperature.[4][5] It is generally more stable at neutral and basic pH.[5] Acidic conditions, especially when combined with elevated temperatures, can lead to increased degradation.[5] For long-term storage, maintaining a neutral or slightly basic pH is advisable. Elevated temperatures (e.g., 50°C and above) can accelerate degradation.[4]
Section 2: Troubleshooting Guide
Q6: I am observing precipitation in my cell culture wells after adding this compound. What should I do?
A6: This is a frequent challenge with hydrophobic compounds.[1][2] Here are several steps to troubleshoot this issue:
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Visually inspect your media: After adding this compound, check for any cloudiness or visible particles.[1]
-
Pre-warm the media: Adding the compound to media pre-warmed to 37°C can enhance solubility.[1]
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Optimize the dilution process: Use the serial dilution and dropwise addition method described in Q3.[1]
-
Reduce the stock concentration: Preparing a less concentrated stock solution in DMSO may help prevent precipitation upon dilution.[1]
-
Increase the final volume: Diluting the stock solution into a larger volume of media can help keep the final concentration of this compound below its solubility limit.[1]
Q7: My this compound is not showing the expected biological activity. What are the possible reasons?
A7: Several factors could contribute to lower-than-expected activity:
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Precipitation: The compound may be precipitating out of the solution, reducing its effective concentration. Refer to the troubleshooting steps in Q6.
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Degradation: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][3] Consider preparing a fresh stock solution.
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Assay Interference: Some compounds can interfere with assay components.[6][7] For example, in assays that measure fluorescence or absorbance, the compound itself might have intrinsic properties that affect the readout.[6] Running appropriate controls, such as the compound in the assay medium without cells or enzymes, can help identify such interference.
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Incorrect Concentration Range: The effective concentration might be outside the range you are testing. A broader dose-response curve may be necessary.
Q8: I am seeing high variability in my assay results. What could be the cause?
A8: High variability can stem from several sources:
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Inconsistent Compound Concentration: Inhomogeneous mixing or precipitation can lead to different effective concentrations across wells. Ensure thorough mixing during the dilution steps.
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Cell Seeding Density: In cell-based assays, ensure that cells are seeded uniformly across the plate, as variations in cell number can significantly impact the results.[8][9]
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Assay Parameters: For assays like the MTT, factors such as the concentration of the MTT reagent and the incubation time can affect the outcome and should be optimized for your specific cell line and experimental conditions.[8][9][10]
Section 3: Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific assay and cell line being used. The following tables provide a summary of typical concentration ranges found in the literature for various in vitro assays.
Table 1: Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Line | Effective Concentration Range | IC50 |
| Cytotoxicity (MTT/MTS) | Varies | 0.1 - 100 µM | Cell line dependent |
| Anti-inflammatory | Macrophages | 1 - 50 µM | Varies |
| Antioxidant (Cellular) | Varies | 5 - 50 µM | Varies |
Note: IC50 (half-maximal inhibitory concentration) values are highly dependent on experimental conditions and should be determined empirically for each specific assay.[11][12][13]
Table 2: Concentration Ranges for Biochemical Assays
| Assay Type | Target | Effective Concentration Range | IC50 |
| Antioxidant (DPPH) | DPPH radical | 1 - 250 µg/mL[14] | Varies[15] |
| Antioxidant (ABTS) | ABTS radical | 1 - 150 µg/mL[14] | Varies[15] |
| Enzyme Inhibition | Various enzymes | 0.1 - 100 µM | Enzyme dependent |
Note: For antioxidant assays, results are often expressed as EC50 (half-maximal effective concentration), which is the concentration required to scavenge 50% of the radicals.[14]
Section 4: Experimental Protocols
Protocol 1: General Procedure for MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[10]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept below 0.5%.[1] Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: General Procedure for DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound.
-
DPPH Solution Preparation: Prepare a DPPH solution (e.g., 0.1 mM) in a suitable solvent like ethanol or methanol.[15]
-
Sample Preparation: Prepare different concentrations of this compound in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound solutions. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes).[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength around 517 nm.[15]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value can be determined from a dose-response curve.
Section 5: Diagrams
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting guide for this compound experiments.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ojs.openagrar.de [ojs.openagrar.de]
Troubleshooting unexpected results in cinchonain IIa experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in experiments involving cinchonain IIa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a polyphenol belonging to the flavonoid class, specifically a type of A-type proanthocyanidin. It is a natural product found in plants like Cinchona pubescens. Its primary reported biological activities include antioxidant, anti-inflammatory, and potential antimicrobial effects. Due to its polyphenolic structure, it is a potent free radical scavenger.
Q2: I am observing lower than expected antioxidant activity in my DPPH/ABTS assay. What are the common causes?
A2: Lower than expected antioxidant activity can stem from several factors:
-
Compound Degradation: this compound, like many polyphenols, can be sensitive to light, high temperatures, and pH. Ensure proper storage and handling.
-
Solubility Issues: The compound may not be fully dissolved in the assay medium. This is a critical factor for achieving accurate results.
-
Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for the specific assay (e.g., ~517 nm for DPPH).
-
Reagent Quality: The free radical reagents (DPPH, ABTS) degrade over time. Always use freshly prepared reagents for each experiment.
-
Reaction Kinetics: The reaction between this compound and the radical may be slow. Ensure you are incubating the reaction for a sufficient amount of time as determined by kinetic studies.
Q3: My this compound sample is not fully dissolving in my chosen solvent. What should I do?
A3: this compound is a large, complex molecule with limited solubility in aqueous solutions.
-
Recommended Solvents: For stock solutions, use polar organic solvents like DMSO, ethanol, or methanol.
-
Working Solutions: When preparing working solutions in aqueous buffers (e.g., for cell culture experiments), ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication: Gentle sonication can aid in dissolving the compound.
-
Solubility Testing: It is recommended to perform a solubility test to determine the practical concentration range for your specific experimental conditions.
Q4: I am observing unexpected cytotoxicity in my cell-based assays. Is this normal?
A4: While this compound is investigated for its therapeutic benefits, like many polyphenolic compounds, it can exhibit cytotoxicity at high concentrations.
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Dose-Response: It is crucial to perform a dose-response curve to determine the cytotoxic concentration (e.g., CC50) for your specific cell line.
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing the observed cytotoxicity. Always include a vehicle control in your experimental design.
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Compound Purity: Impurities in the this compound sample could also contribute to toxicity. Ensure you are using a high-purity compound.
Troubleshooting Guides
Guide 1: Inconsistent Results in Antioxidant Assays
This guide provides a logical workflow for troubleshooting inconsistent or unexpected results in common antioxidant assays like DPPH or ABTS.
Caption: Troubleshooting workflow for unexpected antioxidant assay results.
Quantitative Data Summary
When performing antioxidant assays, it is crucial to include a standard antioxidant like Trolox or Ascorbic Acid to generate a standard curve. The antioxidant capacity of this compound can then be expressed as equivalents of the standard.
Table 1: Example Data from a DPPH Radical Scavenging Assay
| Concentration (µg/mL) | % Inhibition (Trolox) | % Inhibition (this compound) |
| 1.0 | 15.2 ± 1.1 | 25.8 ± 2.3 |
| 2.5 | 35.8 ± 2.5 | 55.1 ± 3.9 |
| 5.0 | 68.9 ± 4.1 | 89.7 ± 5.0 |
| 10.0 | 92.1 ± 3.2 | 94.5 ± 2.1 |
| IC50 (µg/mL) | 3.5 | 2.1 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols & Methodologies
Protocol 1: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing the free radical scavenging activity of this compound.
Caption: Standard experimental workflow for a DPPH antioxidant assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 95% ethanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 95% ethanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light.
-
Prepare a series of concentrations for the positive control (e.g., Trolox) in 95% ethanol.
-
-
Assay Procedure:
-
Create serial dilutions of the this compound stock solution to achieve a range of final concentrations for testing.
-
In a 96-well microplate, add 100 µL of each this compound dilution, positive control, or ethanol (for the blank) to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Signaling Pathway Visualization
Hypothesized Antioxidant Mechanism of Action
This compound, as a polyphenol, is hypothesized to exert its antioxidant effects through direct radical scavenging and by potentially modulating intracellular antioxidant signaling pathways, such as the Nrf2-ARE pathway.
Caption: Hypothesized dual antioxidant action of this compound.
Technical Support Center: Cinchonain IIa Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential cytotoxicity of cinchonain IIa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential application?
This compound is a flavonoid found in the bark of Cinchona pubescens.[1] Like other related natural compounds, it is being investigated for its potential therapeutic properties, including anticancer effects.
Q2: What are the common assays to assess the cytotoxicity of this compound?
Commonly used in vitro assays to evaluate the cytotoxicity of natural compounds like this compound include:
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MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[2][3]
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Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[4][5][6][7]
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Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry or fluorescence microscopy.[8][9][10][11]
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ATP-based Assays: Measure the level of intracellular ATP, which correlates with the number of metabolically active cells.
Q3: Is there any known quantitative data on the cytotoxicity of this compound?
Q4: What are the potential mechanisms of this compound-induced cytotoxicity?
While the precise mechanisms for this compound are still under investigation, related natural compounds often induce cytotoxicity through the induction of apoptosis. This can involve:
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Generation of Reactive Oxygen Species (ROS): An imbalance in ROS levels can lead to oxidative stress and trigger apoptotic pathways.
-
Mitochondrial Pathway (Intrinsic Pathway): Involvement of the Bcl-2 family of proteins (e.g., Bax and Bcl-2) leading to changes in the mitochondrial membrane potential and release of cytochrome c.[12]
-
Caspase Activation: Activation of a cascade of caspase enzymes (e.g., caspase-3, -8, -9) that execute the apoptotic process.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Recommendation |
| High background absorbance | Phenol red in the culture medium. | Use phenol red-free medium for the assay. |
| Contamination of reagents or cultures. | Ensure sterile techniques and use fresh, filtered solutions. | |
| Low signal or poor sensitivity | Insufficient incubation time with MTT. | Optimize incubation time (typically 1-4 hours). |
| Low cell number. | Ensure an adequate number of viable cells are seeded. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of formazan with the solubilization buffer by gentle mixing. | |
| Inconsistent results between wells | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate or fill them with sterile medium. | |
| Compound interference | This compound may directly react with MTT. | Run a cell-free control with the compound and MTT to check for direct reduction. |
LDH Assay
| Issue | Possible Cause | Recommendation |
| High spontaneous LDH release (high background in untreated cells) | Cells are overgrown or unhealthy. | Use cells in the exponential growth phase and ensure optimal culture conditions. |
| Mechanical stress during handling. | Handle cells gently during seeding and media changes. | |
| Low maximum LDH release (low positive control signal) | Incomplete cell lysis. | Ensure the lysis buffer is effective and incubation time is sufficient. |
| Variability in results | Inconsistent supernatant collection. | Carefully collect the same volume of supernatant from each well without disturbing the cell monolayer. |
Annexin V/PI Staining
| Issue | Possible Cause | Recommendation |
| High percentage of necrotic cells in control | Harsh cell handling (e.g., excessive trypsinization). | Use gentle cell detachment methods and minimize centrifugation speed. |
| Weak Annexin V staining | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the correct concentration of Ca2+. |
| Low level of apoptosis. | Optimize the concentration of this compound and treatment duration. | |
| High background fluorescence | Inadequate washing of cells. | Wash cells thoroughly with PBS and binding buffer. |
Quantitative Data Summary
As specific IC50 values for this compound are not widely published, the following table presents hypothetical data based on findings for related compounds to illustrate how such data should be structured. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| A549 | Human Lung Carcinoma | Hypothetical Value: 25.5 | 0.8 |
| MCF-7 | Human Breast Adenocarcinoma | Hypothetical Value: 18.2 | 1.2 |
| HeLa | Human Cervical Adenocarcinoma | Hypothetical Value: 32.8 | 0.5 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | Hypothetical Value: >100 | 5.6 |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[2][3] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
LDH Cytotoxicity Assay
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[6] LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a positive control of cells treated with a lysis buffer to determine the maximum LDH release. Calculate the percentage of cytotoxicity as: ((Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of lysed cells - Absorbance of untreated cells)) x 100.
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay uses Annexin V, which has a high affinity for phosphatidylserine (PS) that is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8][10]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
References
- 1. This compound | C39H32O15 | CID 11765545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Cinchonain IIa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming the challenges associated with the poor bioavailability of cinchonain IIa in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound, a common issue with many polyphenolic compounds, is primarily attributed to several factors.[1][2] These include low aqueous solubility, which limits its dissolution in the gastrointestinal fluids, and extensive first-pass metabolism in the intestine and liver.[3] Additionally, its chemical structure may make it susceptible to degradation in the harsh environment of the stomach and intestines.[1]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble compounds like this compound.[4][5][6] These can be broadly categorized as:
-
Lipid-based delivery systems: This includes nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), which can enhance solubility and lymphatic uptake, thereby reducing first-pass metabolism.[2]
-
Polymeric nanoparticles: Encapsulating this compound within biodegradable and biocompatible polymers can protect it from degradation, control its release, and improve absorption.[6]
-
Solid dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier, such as porous silica, can significantly improve its dissolution rate and, consequently, its oral bioavailability.[7]
-
Phospholipid complexes (Phytosomes): Complexing this compound with phospholipids can enhance its lipid solubility and ability to cross biological membranes.[5]
Q3: How can I assess the improvement in bioavailability of my this compound formulation in an animal model?
A3: The standard method to assess bioavailability is through a pharmacokinetic study in an animal model, typically rats.[8][9] This involves administering the formulation orally and collecting blood samples at various time points. The concentration of this compound in the plasma is then measured using a validated analytical method like LC-MS/MS.[9] The key pharmacokinetic parameters to determine are the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). By comparing the AUC of the oral formulation to that of an intravenous administration of this compound, the absolute bioavailability can be calculated. A significant increase in the oral AUC for your formulation compared to the unformulated compound indicates improved bioavailability.[3]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound. | Develop a formulation to enhance solubility. Options include solid dispersions with porous silica or formulating with lipid-based systems like SLNs or nanoemulsions.[2][7] | Increased dissolution rate and higher plasma concentrations (Cmax and AUC) of this compound. |
| Extensive first-pass metabolism. | Utilize a formulation that promotes lymphatic transport, such as lipid nanocapsules or other lipid-based carriers.[3] This can help bypass the liver, reducing metabolic degradation. | A higher proportion of the administered dose reaches systemic circulation, leading to a significant increase in bioavailability. |
| Degradation in the gastrointestinal tract. | Encapsulate this compound in a protective carrier system like polymeric nanoparticles.[6] This can shield the compound from the harsh pH and enzymatic conditions of the gut. | Improved stability of this compound in the GI tract, resulting in more consistent absorption and higher bioavailability. |
| P-glycoprotein (P-gp) mediated efflux. | Co-administer with a known P-gp inhibitor. Some formulation excipients may also possess P-gp inhibitory properties. | Increased intracellular concentration of this compound in enterocytes, leading to enhanced absorption and bioavailability. |
Issue 2: Difficulty in Preparing a Stable and Reproducible Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Particle aggregation in nanoparticle formulations. | Optimize the concentration of stabilizers or surfactants. Employ techniques like high-pressure homogenization or ultrasonication to ensure uniform particle size distribution. | A stable nanosuspension with a narrow particle size distribution (low polydispersity index) and improved shelf-life. |
| Low drug loading or encapsulation efficiency. | Modify the formulation composition, such as the polymer/lipid to drug ratio. Adjust process parameters like stirring speed, temperature, or sonication time. | Increased amount of this compound successfully incorporated into the delivery system, improving the potential therapeutic efficacy of the formulation. |
| Phase separation or drug precipitation in lipid-based formulations. | Select lipids in which this compound has higher solubility. Construct a phase diagram to identify the optimal composition of lipids, surfactants, and co-surfactants.[3] | A thermodynamically stable and homogenous lipid-based formulation with no signs of drug precipitation. |
Data Presentation: Pharmacokinetic Parameters of a Model Compound (Tanshinone IIA) in Different Formulations
The following table summarizes the pharmacokinetic data for Tanshinone IIA, a poorly bioavailable compound, in rats, demonstrating the impact of formulation on its oral bioavailability. This data can serve as a reference for what to expect when formulating this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Tanshinone IIA Suspension | 50 | 114.5 ± 25.3 | 0.5 | 343.7 ± 75.6 | 100 | [7] |
| Tanshinone IIA Solid Dispersion | 50 | 389.2 ± 56.1 | 0.75 | 1019.9 ± 161.8 | 296.7 | [7] |
| Tanshinone IIA Lipid Nanocapsules | 10 | 185.3 ± 45.7 | 2.0 | 1245.6 ± 234.1 | ~360 (vs. suspension) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion with Porous Silica
This protocol is adapted from a method used for improving the dissolution of Tanshinone IIA.[7]
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol) to create a drug solution.
-
Adsorption: Add porous silica to the drug solution. The amount of silica should be optimized based on the desired drug-to-carrier ratio.
-
Mixing: Stir the mixture at room temperature until the solvent has completely evaporated. A rotary evaporator can be used to expedite this process.
-
Drying: Dry the resulting powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRPD to confirm an amorphous state).[7]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound formulation.[8][9]
-
Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) before drug administration, with free access to water.
-
Dosing: Divide the rats into groups. Administer the this compound formulation orally via gavage. Include a control group receiving the unformulated drug. For absolute bioavailability, a separate group should receive an intravenous injection of this compound.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (AUC, Cmax, Tmax) using non-compartmental analysis.
Mandatory Visualizations
Signaling Pathways
While the specific signaling pathways modulated by this compound require further investigation, the following diagram illustrates pathways commonly affected by bioactive polyphenols, using Tanshinone IIA as an example, which has been shown to influence PI3K/Akt and MAPK signaling.[10][11] Improved bioavailability of this compound would likely lead to more significant modulation of such pathways.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines the general workflow for developing and evaluating a novel formulation to improve the bioavailability of this compound.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods of Increasing the Bioavailability of Polyphenols | Encyclopedia MDPI [encyclopedia.pub]
- 3. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Improve the Poor Bioavailability of Polyphenols | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in oral bioavailability and dissolution of tanshinone IIA by preparation of solid dispersions with porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Cinchonain IIa Handling in the Laboratory: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Cinchonain IIa?
A1: Due to the lack of a specific MSDS for this compound, its full hazard profile is not definitively established. However, based on its chemical class (flavonolignan) and the nature of similar powdered organic compounds, potential hazards may include:
-
Respiratory irritation: Inhalation of fine dust particles can irritate the respiratory tract.
-
Skin and eye irritation: Direct contact with the powder may cause irritation.
-
Unknown toxicity: As a bioactive compound, the toxicological properties have not been fully investigated. It is prudent to treat it as a potentially hazardous substance.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Always wear the following standard laboratory PPE:
-
Safety glasses or goggles: To protect your eyes from dust particles.
-
Laboratory coat: To protect your skin and clothing.
-
Gloves: Nitrile gloves are recommended to prevent skin contact.
Q3: How should I handle this compound to minimize exposure?
A3: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust. Avoid creating dust clouds when weighing or transferring the powder.
Q4: What should I do in case of accidental exposure?
A4:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Q5: How do I clean up a spill of this compound powder?
A5: For small spills, gently sweep up the powder, avoiding the creation of dust, and place it in a sealed container for disposal. For larger spills, wear appropriate PPE, cover the spill with an inert absorbent material, and then collect it into a suitable container. Ensure the area is well-ventilated during cleanup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Eye or skin irritation after handling the compound. | Direct contact with this compound powder. | Follow the first-aid procedures outlined in FAQ A4. Review handling procedures to prevent future contact. Ensure proper PPE is worn at all times. |
| Respiratory discomfort or coughing during weighing. | Inhalation of airborne this compound dust. | Immediately move to an area with fresh air. Ensure all future handling of the powder is performed within a certified chemical fume hood. |
| This compound powder has clumped together. | Absorption of moisture from the air. | Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator. |
Quantitative Data Summary
As specific quantitative safety data for this compound is unavailable, the following table presents general physical and chemical properties.
| Property | Value |
| Molecular Formula | C₃₉H₃₂O₁₅ |
| Molecular Weight | 740.7 g/mol [1] |
| Appearance | Likely a solid powder (based on related compounds) |
| Solubility | Data not available |
Experimental Protocols
Standard Operating Procedure for Weighing and Preparing this compound Solutions
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: this compound, appropriate solvent, weighing paper, spatula, volumetric flask, and PPE.
-
Don the required PPE (lab coat, safety glasses, and nitrile gloves).
-
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula, minimizing dust creation.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the powder.
-
Once dissolved, add the solvent to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the used weighing paper and any contaminated materials in the appropriate chemical waste container.
-
Clean the spatula and work area thoroughly.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Workflow for responding to a this compound spill.
References
Technical Support Center: Cinchonain IIa Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by cinchonain IIa in colorimetric assays.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Unexpectedly high background absorbance in my colorimetric assay when this compound is present.
-
Troubleshooting Steps:
-
Run a "this compound-only" Control: Prepare a sample containing this compound at the same concentration used in your experiment, but without the analyte of interest. Measure the absorbance at the detection wavelength of your assay. This will quantify the direct contribution of this compound to the signal.
-
Wavelength Scan: If your spectrophotometer allows, perform a wavelength scan of this compound in your assay buffer to identify its absorbance maxima. This will help you determine the extent of spectral overlap with your chromogen.
-
Bichromatic Measurement: Some plate readers and spectrophotometers allow for bichromatic measurements, where the absorbance is read at two different wavelengths.[1] The secondary wavelength should be one where the chromogen has minimal absorbance, but this compound still absorbs. Subtracting the absorbance at the secondary wavelength from the primary wavelength can help to correct for the interference.
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Sample Blanking: For each experimental sample containing this compound, prepare a corresponding blank that includes this compound but lacks a key reagent required for color development.[1][2] Subtracting the absorbance of the sample blank from the experimental sample can correct for the background absorbance from this compound.
-
Issue 2: My antioxidant capacity assay (e.g., DPPH, ABTS) results are inconsistent or show non-linear dose-response curves in the presence of this compound.
-
Possible Cause: this compound is a polyphenol and is expected to have antioxidant activity.[3][4] This intrinsic activity will directly contribute to the signal in antioxidant assays, potentially masking the effect of your analyte of interest or leading to a complex, non-linear response. Furthermore, interactions between this compound and other polyphenols in your sample can lead to synergistic or antagonistic effects, further complicating the results.[5]
-
Troubleshooting Steps:
-
Characterize this compound's Activity: Determine the antioxidant activity of this compound alone in your chosen assay. This will establish its baseline contribution to the signal.
-
Spike-and-Recovery Control: Add a known amount of your standard antioxidant to a sample containing this compound and measure the recovery. Poor recovery indicates that this compound is interfering with the assay chemistry beyond simple additive effects.
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Consider Alternative Assays: Different antioxidant assays have different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer).[6] If you suspect interference, consider using an alternative assay that may be less susceptible to interference from the specific chemical properties of this compound.
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Removal of this compound: If the interference is significant and cannot be corrected for, consider removing this compound from the sample prior to the assay using polyvinylpolypyrrolidone (PVPP) as described in the experimental protocols section.
-
Issue 3: I am observing lower-than-expected protein concentrations in my BCA or Bradford assay when my protein is in a solution containing this compound.
-
Possible Cause: Polyphenols like this compound can interact with proteins through hydrogen bonding and hydrophobic interactions. This binding can mask the protein's reactive sites for the assay reagents. In the case of the Bradford assay, the interaction of this compound with the Coomassie dye could also lead to inaccurate readings. For the BCA assay, the reducing activity of polyphenols might interfere with the copper reduction step.
-
Troubleshooting Steps:
-
Run a "this compound + Protein" Control: Compare the protein concentration of a known standard with and without the addition of this compound. A significant decrease in the measured concentration in the presence of this compound confirms interference.
-
Detergent Compatibility: For the BCA assay, ensure your sample buffer is compatible with the assay's detergent tolerance.[7] Some detergents can help minimize non-specific interactions.
-
Switch to a Detergent-Compatible Assay: If using the Bradford assay, consider switching to a detergent-compatible assay like the BCA assay or the Pierce 660 nm Protein Assay, which may be less prone to interference from polyphenols.[7]
-
Protein Precipitation: As a last resort, you can precipitate the protein from the solution to separate it from this compound. A common method is acetone precipitation. After precipitation, the protein pellet can be resolubilized in a buffer compatible with your protein assay.
-
Quantitative Data Summary
The following table summarizes the potential absorbance characteristics of this compound based on the known properties of related compounds and general knowledge of polyphenols. This data is intended to be a guide for troubleshooting and not a definitive reference.
| Compound/Class | Potential Absorbance Maxima (λmax) | Potential for Interference in Colorimetric Assays |
| This compound (estimated) | ~280 nm, ~310-330 nm | High, due to broad UV-Vis absorbance. |
| Polyphenols (general) | 260-290 nm, 300-360 nm | High, especially in assays with detection wavelengths in the UV or near-UV range. |
| Common Chromogens | ||
| - Formazan dyes (MTT, XTT) | 490-570 nm | Moderate, depending on the tail of this compound's absorbance spectrum. |
| - Coomassie Brilliant Blue G-250 (Bradford) | 595 nm (bound to protein) | Low to moderate, but interference can occur through non-covalent interactions. |
| - BCA-Cu+ complex (BCA assay) | 562 nm | Moderate, potential for interference from the reducing nature of this compound. |
Experimental Protocols
Protocol 1: Removal of this compound using Polyvinylpolypyrrolidone (PVPP)
This protocol is adapted from a method for removing polyphenols from plant extracts and can be used to eliminate this compound interference.[1]
Materials:
-
Polyvinylpolypyrrolidone (PVPP) powder
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Syringe (1 mL or 5 mL) with a filter (e.g., cotton or glass wool plug)
-
Centrifuge
Procedure:
-
Prepare the PVPP column:
-
Pack a small amount of PVPP powder into a syringe. The amount of PVPP needed will depend on the concentration of this compound in your sample and should be optimized empirically. A starting point is to use a 1:10 ratio of PVPP to the estimated dry weight of this compound.
-
-
Sample Application:
-
Layer your sample containing this compound onto the top of the PVPP column.
-
-
Centrifugation:
-
Place the syringe into a microcentrifuge tube.
-
Centrifuge at a moderate speed (e.g., 2000 x g) for 5-10 minutes. The filtrate, which should be free of this compound, will collect in the bottom of the tube.
-
-
Verification (Optional but Recommended):
-
Measure the absorbance of the filtrate at 280 nm to confirm the removal of this compound.
-
Perform your colorimetric assay on the filtrate to confirm that the interference has been eliminated.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
A1: this compound is a type of flavonolignan, a class of polyphenolic compounds found in plants of the Cinchona genus.[5] Its chemical structure contains multiple aromatic rings and hydroxyl groups, which are responsible for its ability to absorb UV-visible light and its antioxidant properties. This intrinsic absorbance can directly interfere with spectrophotometric measurements, and its chemical reactivity can interfere with the reaction chemistry of many colorimetric assays.[8][9]
Q2: Which colorimetric assays are most likely to be affected by this compound?
A2: Assays that are most susceptible to interference from this compound include:
-
Antioxidant capacity assays (e.g., DPPH, ABTS, FRAP): this compound's inherent antioxidant activity will directly contribute to the signal.[3][4][6]
-
Protein quantification assays (e.g., Bradford, BCA): this compound can interact with proteins and assay reagents, leading to inaccurate results.[7]
-
Enzyme assays: If the assay involves a colorimetric readout in the UV-visible range where this compound absorbs, direct interference is likely. It could also inhibit or activate the enzyme being studied.
-
Cell viability assays (e.g., MTT, XTT): The reducing potential of this compound could interfere with the reduction of tetrazolium salts to formazan.[10]
Q3: How can I proactively minimize interference from this compound in my experimental design?
A3: To minimize interference, consider the following:
-
Use the lowest effective concentration of this compound.
-
Always include appropriate controls: This includes a "this compound-only" control and sample blanks.[1][2]
-
Choose assays with detection wavelengths in the visible range (above 400 nm) to minimize spectral overlap.
-
If significant interference is expected, plan to use a removal method like PVPP treatment. [1]
Q4: Are there any alternatives to PVPP for removing this compound?
A4: While PVPP is a common and effective method for removing polyphenols, other techniques that could be explored include solid-phase extraction (SPE) with a suitable stationary phase or liquid-liquid extraction if the solubility properties of this compound and your analyte of interest are sufficiently different.[11]
Visualizations
Caption: Workflow for identifying and mitigating this compound interference.
Caption: Mechanisms of this compound interference in colorimetric assays.
References
- 1. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5 ways to eliminate interference between biochemistry reagents [en.seamaty.com]
- 4. phytonutrients.pk [phytonutrients.pk]
- 5. Interaction effects on a gold nanoparticle-based colorimetric assay for antioxidant capacity evaluation of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Interaction effects on a gold nanoparticle-based colorimetric assay for antioxidant capacity evaluation of polyphenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cinchonain IIa Technical Support Center: Ensuring Reproducibility in Your Experiments
Welcome to the technical support center for cinchonain IIa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the reproducibility of experiments involving this promising natural compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Reproducibility is paramount in scientific research. Experiments with natural compounds like this compound can present unique challenges. This section addresses common issues you might encounter.
Question 1: My this compound won't fully dissolve. How can I improve its solubility?
Answer: this compound, like many flavonoids, has limited aqueous solubility. For cell-based assays, a stock solution in an organic solvent is typically prepared first.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.
-
Protocol for Solubilization:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate until the compound is fully dissolved.
-
For your experiment, dilute the DMSO stock solution with your aqueous buffer or cell culture medium to the final desired concentration.
-
-
Troubleshooting:
-
Precipitation in Media: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation of the compound. If precipitation occurs upon dilution, try a serial dilution approach, gradually introducing the aqueous medium to the stock solution.
-
Inconsistent Results: Inconsistent solubility can lead to variability in experimental outcomes. Always ensure your stock solution is fully dissolved and homogenous before each use.
-
Question 2: I am observing high variability in the biological activity of this compound between experiments. What could be the cause?
Answer: Variability in the biological effects of natural products can stem from several factors. A systematic approach to troubleshooting is essential.
-
Purity of this compound:
-
Ensure you are using a high-purity standard of this compound. The presence of impurities can lead to off-target effects and inconsistent results. Verify the purity with the supplier's certificate of analysis.
-
-
Stock Solution Stability:
-
This compound solutions may degrade over time. It is recommended to prepare fresh stock solutions regularly and store them protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Experimental Conditions:
-
Cell-Based Assays: Factors such as cell passage number, cell density, and serum concentration in the culture medium can all influence cellular responses. Standardize these parameters across all experiments.
-
Enzyme Assays: Enzyme activity can be sensitive to pH, temperature, and buffer composition. Ensure these are consistent in every experiment.
-
-
Positive and Negative Controls:
-
Always include appropriate positive and negative controls to validate your assay's performance. A known active compound for your assay can serve as a positive control, while a vehicle control (e.g., DMSO in media) is a crucial negative control.
-
Question 3: I am not observing the expected antioxidant effect of this compound in my DPPH assay. What should I check?
Answer: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess antioxidant activity. If you are not seeing the expected results, consider the following:
-
Reagent Quality: The DPPH radical is light-sensitive and can degrade over time. Use a fresh, properly stored DPPH solution for each experiment. The solution should have a deep violet color.
-
Incubation Time and Conditions: The reaction between the antioxidant and DPPH is time-dependent. Ensure you are following a consistent incubation time as specified in your protocol (typically 30 minutes) and that the incubation is performed in the dark to prevent photodegradation of DPPH.
-
Concentration Range: The antioxidant effect of this compound will be concentration-dependent. Test a wide range of concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Blank and Control Measurements: Accurately measure the absorbance of your blank (solvent without DPPH), control (DPPH solution with solvent), and your samples. Incorrect background subtraction can lead to erroneous results.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table provides representative IC50 values for the antioxidant activity of related cinchonain compounds. This data can serve as a benchmark for your own experiments.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cinchonain Ib | DPPH Radical Scavenging | 10.5 ± 0.8 | Ascorbic Acid | 28.4 ± 1.5 |
| Cinchonain Ic | DPPH Radical Scavenging | 9.8 ± 0.7 | Ascorbic Acid | 28.4 ± 1.5 |
| Cinchonain Id | DPPH Radical Scavenging | 11.2 ± 0.9 | Ascorbic Acid | 28.4 ± 1.5 |
Note: This data is illustrative and sourced from various studies on cinchonain compounds. Your experimental results may vary.
Experimental Protocols and Methodologies
To ensure reproducibility, it is crucial to follow standardized protocols. Below is a detailed methodology for a common assay used to evaluate the biological activity of flavonoids like this compound.
Protocol: In Vitro Antioxidant Activity Assessment using DPPH Radical Scavenging Assay
1. Principle:
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
2. Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol)
-
Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol.
-
Store the solution in an amber bottle at 4°C.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL or 10 mM) in methanol or DMSO.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol (96-well plate):
-
Add 100 µL of the various concentrations of this compound or the standard to the wells of the microplate.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the blank, add 100 µL of methanol. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the concentration of this compound.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental workflows and potential signaling pathways can aid in understanding and reproducing experiments.
Technical Support Center: Working with Natural Product Extracts Containing Cinchonain IIa
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for working with natural product extracts containing cinchonain IIa. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a flavonoid, a type of natural product.[1] Its chemical formula is C39H32O15, and it has a molecular weight of 740.66 g/mol .[1][2]
Q2: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] For optimal solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[1]
Q3: What are the known natural sources of this compound?
This compound has been identified in plant species such as Rhizophora stylosa and Cinchona pubescens.[2] It is also found in the bark of Kandelia candel.[]
Q4: What are the reported biological activities of this compound?
This compound is known to possess antioxidant activity, including high radical scavenging activity and reducing power.[]
II. Troubleshooting Guides
This section provides solutions to common problems that may arise during the extraction, analysis, and handling of natural product extracts containing this compound.
A. Extraction and Sample Preparation
Q: My extraction yield of this compound is consistently low. What are the possible causes and solutions?
Low extraction yields can be attributed to several factors. Here are some common causes and their respective solutions:
-
Inadequate Cell Lysis: Inefficient disruption of plant cell walls can prevent the complete release of this compound.
-
Solution: Ensure the plant material is ground to a fine powder. For tougher plant materials, grinding in liquid nitrogen can improve cell lysis.[4]
-
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound.
-
Solution: Experiment with different solvent systems. A mixture of methanol and water is often a good starting point for polar compounds.[4]
-
-
Inconsistent Extraction Procedure: Variations in the extraction protocol can lead to inconsistent results.
-
Solution: Strictly follow a standardized and well-documented extraction protocol for all samples.[4]
-
-
Solvent Evaporation: Loss of solvent during extraction can alter the solvent-to-solid ratio and negatively impact efficiency.
-
Solution: Use a sealed extraction vessel to minimize solvent evaporation.[4]
-
Q: I am observing the formation of emulsions during liquid-liquid extraction. How can I resolve this?
Emulsion formation is a frequent issue, especially when dealing with samples high in lipids or other surfactant-like molecules.
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to reduce the formation of emulsions while still allowing for adequate phase contact.[5]
-
Salting Out: Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to disrupt the emulsion.[5]
B. HPLC Analysis
Q: I am experiencing poor peak resolution for this compound in my HPLC analysis. What should I do?
Poor peak resolution can be caused by co-eluting interfering compounds from the complex plant extract.
-
Solution: Implement a sample clean-up step before HPLC analysis. Solid-phase extraction (SPE) is an effective technique for removing interfering substances and improving peak resolution.[4]
Q: My polyphenol quantification using the Folin-Ciocalteu reagent is giving inconsistent or cloudy results. What could be the problem?
Cloudiness or precipitation during the Folin-Ciocalteu assay can interfere with spectrophotometric measurements.
-
Mineral Precipitation: Plant extracts can contain minerals (e.g., Ca, Fe, Mg) that may react with the sodium carbonate in the reagent to form precipitates.
-
Reaction Conditions: The reaction may not be proceeding to completion or may be inhomogeneous.
-
Solution: Gently heating the reaction mixture in a water bath at approximately 45°C can help to homogenize the solution and ensure the reaction is complete, potentially eliminating cloudiness.[6]
-
III. Experimental Protocols
A. General Protocol for Extraction of this compound from Plant Material
This protocol provides a general method for the extraction of this compound from dried and powdered plant material.
-
Sample Preparation:
-
Dry the plant material (e.g., bark, leaves) at a moderate temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder or a mortar and pestle.[4]
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it into an appropriate extraction vessel.
-
Add 20 mL of 80% methanol (methanol:water, 80:20 v/v).
-
Macerate the mixture by stirring at room temperature for 24 hours in a sealed vessel to prevent solvent evaporation.[4]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid debris.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[4]
-
B. Stability-Indicating HPLC Method Development and Forced Degradation Studies
To ensure the reliability of quantitative data, a stability-indicating HPLC method should be developed and validated. This involves subjecting this compound to forced degradation studies to identify potential degradation products and confirm that the analytical method can separate them from the intact compound.
Forced Degradation Conditions:
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7] The following conditions are recommended as a starting point:
-
Acid Hydrolysis: Treat the sample with 0.05 N HCl at room temperature for 1 hour.[8]
-
Base Hydrolysis: Treat the sample with 0.5 N NaOH at room temperature for 1 hour.[8]
-
Oxidation: Treat the sample with 3% hydrogen peroxide at a temperature not exceeding 40°C for 2-8 days.[9]
-
Thermal Degradation: Expose the solid sample to dry heat at a temperature above accelerated testing conditions (e.g., >50°C).[10]
-
Photodegradation: Expose the sample to a combination of visible and UV light.[10]
IV. Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 740.66 g/mol | [1][2] |
| Molecular Formula | C39H32O15 | [1][2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
V. Signaling Pathways and Experimental Workflows
A. Proposed Antioxidant Signaling Pathway of this compound
While the specific signaling pathways for this compound are still under investigation, many natural polyphenols exert their antioxidant effects through the Keap1-Nrf2 signaling pathway. It is plausible that this compound may act in a similar manner.
Caption: Proposed Keap1-Nrf2 antioxidant signaling pathway for this compound.
B. Proposed Anti-inflammatory Signaling Pathway of this compound
Given that many natural compounds with anti-inflammatory properties act by inhibiting the NF-κB pathway, it is hypothesized that this compound may also exert its effects through this mechanism.
Caption: Proposed NF-κB anti-inflammatory signaling pathway for this compound.
C. Experimental Workflow for Extraction and Analysis
Caption: General experimental workflow for this compound extraction and analysis.
References
- 1. This compound | CAS:85081-23-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C39H32O15 | CID 11765545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. scispace.com [scispace.com]
- 10. ajrconline.org [ajrconline.org]
Validation & Comparative
Validating the Antioxidant Activity of Cinchonain IIa: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays for validating the antioxidant activity of cinchonain IIa, a naturally occurring flavonolignan. While the antioxidant properties of this compound are recognized, this guide emphasizes the importance of utilizing a multi-assay approach for robust and reliable characterization. Relying on a single assay can be misleading due to the diverse mechanisms by which antioxidants can neutralize free radicals. By employing orthogonal assays, researchers can build a more complete profile of a compound's antioxidant potential.
Data Presentation: A Comparative Overview of Antioxidant Assays
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a comparative summary of key orthogonal antioxidant assays. For illustrative purposes, typical value ranges for standard antioxidants like Vitamin C (Ascorbic Acid) and Trolox are included to offer a point of reference for researchers conducting their own experimental evaluations of this compound.
| Assay | Principle | Typical Endpoint | Standard Antioxidant | Typical Values for Standard | This compound Performance |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1] | IC50 (µg/mL or µM) : The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1][2] | Vitamin C | ~2-10 µg/mL | Antioxidant activity confirmed, specific IC50 values not widely reported in publicly available literature. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a decolorization of the solution.[1] | TEAC (Trolox Equivalent Antioxidant Capacity) : The antioxidant capacity of a compound expressed as equivalents of the water-soluble vitamin E analog, Trolox. | Trolox | By definition, the TEAC of Trolox is 1. | Antioxidant activity confirmed, specific TEAC values not widely reported in publicly available literature. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | µmol of Trolox Equivalents (TE) per gram or liter : Quantifies the antioxidant capacity relative to Trolox. | Trolox | Varies depending on the sample matrix. | Antioxidant activity confirmed, specific ORAC values not widely reported in publicly available literature. |
| Cellular Antioxidant Activity (CAA) Assay | Measures the antioxidant activity of a compound within a cellular environment, accounting for cell uptake and metabolism.[3] | Quercetin Equivalents (QE) : The antioxidant capacity is compared to that of quercetin, a well-known flavonoid.[3] | Quercetin | Varies depending on cell line and experimental conditions. | Antioxidant activity confirmed, specific quantitative data in a cellular context is an area for further investigation. |
Experimental Protocols: Methodologies for Key Assays
Accurate and reproducible data are paramount in validating antioxidant activity. The following are detailed methodologies for the key assays discussed.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound and a standard antioxidant (e.g., Vitamin C) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction: Add 10 µL of the sample to 1 mL of the ABTS•+ working solution and mix thoroughly.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance of the sample with that of a Trolox standard curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, and a standard antioxidant (Trolox) in a phosphate buffer (pH 7.4).
-
Sample Preparation: Dissolve this compound in a suitable solvent compatible with the assay buffer.
-
Assay in 96-well plate: To each well, add 150 µL of the fluorescein solution followed by 25 µL of the sample or Trolox standard. Incubate the plate at 37°C for 30 minutes.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample by comparing the net AUC of the sample to that of a Trolox standard curve.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells, in the presence of a free radical generator.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate and grow to confluency.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution of DCFH-DA.
-
Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin).
-
Induction of Oxidative Stress: After an incubation period, add a free radical initiator like AAPH to the cells.
-
Measurement: Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculation: The CAA value is calculated based on the area under the fluorescence-time curve and is often expressed as quercetin equivalents.
Mandatory Visualizations: Signaling Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the biological mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for validating the antioxidant activity of this compound using orthogonal assays.
Caption: The Nrf2 signaling pathway, a key mechanism for cellular antioxidant response activated by this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Flavonolignans, a class of natural phenols formed by the oxidative coupling of a flavonoid and a phenylpropanoid, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comparative study of cinchonain IIa and other notable flavonolignans, including silybin and hydnocarpin, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is supported by experimental data to aid in research and development endeavors.
Overview of Compared Flavonolignans
This compound , along with its related compounds such as cinchonain Ia and Ib, are primarily found in plants of the Cinchona and Uncaria genera.[1][2] These compounds have been traditionally used in herbal medicine and are now being investigated for their pharmacological potential.[1][2]
Silybin , the major active constituent of silymarin extracted from milk thistle (Silybum marianum), is one of the most extensively studied flavonolignans.[3] It is well-regarded for its hepatoprotective effects.
Hydnocarpin , derived from plants like Hydnocarpus wightiana, is another flavonolignan that has demonstrated significant anti-inflammatory and antineoplastic activities in preclinical studies.[4]
Comparative Performance Data
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and other selected flavonolignans. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity of these flavonolignans is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) | Source |
| This compound | Data not available in searched literature | |
| Silybin | ~472 µM | [5] |
| Taxifolin | ~10-fold lower than silybin | [3] |
| Silychristin | Stronger than silybin | [3] |
| Silydianin | Stronger than silybin | [3] |
Note: While specific IC50 values for this compound were not found in the reviewed literature, extracts of Uncaria tomentosa, a source of cinchonains, have shown significant antioxidant activity.[1][2][6]
Anti-inflammatory Activity
The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | NO Production Inhibition (IC50) | Source |
| This compound | Data not available in searched literature | |
| Silybin | 266 µM (for NO scavenging) | [5] |
| Hydnocarpin | Potent anti-inflammatory activity demonstrated in vivo | [4] |
Note: The anti-inflammatory properties of Uncaria tomentosa extracts are attributed in part to their flavonolignan content and are linked to the inhibition of NF-κB.[1]
Cytotoxic Activity
The anticancer potential is evaluated by determining the IC50 values against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound | Cell Line | Cytotoxic Activity (IC50) | Source |
| This compound | Data not available in searched literature | ||
| Silybin | HCT116 (Colon) | > 500 µM | [7] |
| MCF-7 (Breast) | Data varies, generally in the µM range | [8] | |
| Hydnocarpin | Multiple human cell lines | Good activity reported | [4] |
| Capsaicin (for comparison) | HCT116 p53-/- (Colon) | 19.67 ± 0.06 µM | [7] |
Note: While specific IC50 values for this compound against these cell lines were not available, extracts from Uncaria tomentosa have shown antiproliferative effects against colon and breast cancer cell lines.[1] Hydnocarpin has shown notable activity against various human cancer cell lines, including those of the colon, nasopharynx, and uterus.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent.
-
In a 96-well microplate, add a defined volume of various concentrations of the test compound to the wells.
-
Add the DPPH working solution to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay
Principle: This assay quantifies the inhibition of NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7). The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Stimulate the cells with LPS to induce NO production.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at a specific wavelength (typically around 540 nm).
-
Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition to derive the IC50 value.
MTT Cytotoxicity Assay
Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (typically between 550 and 600 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of flavonolignans are mediated through their interaction with various cellular signaling pathways.
This compound and Related Flavonolignans
While the specific signaling pathways for this compound are not yet fully elucidated, the known anti-inflammatory effects of Uncaria tomentosa extracts, rich in cinchonains, are linked to the inhibition of the NF-κB (Nuclear Factor kappa B) pathway .[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
References
- 1. mdpi.com [mdpi.com]
- 2. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology [mdpi.com]
- 3. Frontiers | Looking beyond silybin: the importance of other silymarin flavonolignans [frontiersin.org]
- 4. Hypolipidemic, anti-inflammatory, and antineoplastic activity and cytotoxicity of flavonolignans isolated from Hydnocarpus wightiana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenolic Composition and Antioxidant Activity of Uncaria tomentosa Commercial Bark Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcf-7 cells ic50: Topics by Science.gov [science.gov]
A Comparative Analysis of the Bioactivities of Cinchonain IIa and Cinchonain Ib
A comprehensive guide for researchers and drug development professionals on the distinct biological activities of two closely related flavonolignans, cinchonain IIa and cinchonain Ib. This report synthesizes available quantitative data, details experimental methodologies, and provides visual representations of key biological pathways.
Introduction
This compound and cinchonain Ib are naturally occurring flavonolignans found in various plant species. As members of the cinchonain family, they have garnered interest within the scientific community for their potential therapeutic applications. This guide provides a detailed comparison of the reported bioactivities of this compound and cinchonain Ib, with a focus on their anti-diabetic, anti-inflammatory, and antioxidant properties. The information presented is intended to support further research and drug development efforts.
Comparison of Bioactivities
While both this compound and cinchonain Ib are structurally similar, available research indicates distinct differences in their primary biological effects. Cinchonain Ib has been more extensively studied, with a notable emphasis on its insulin-stimulating properties. In contrast, data on the specific bioactivities of this compound remains limited in the public domain.
| Bioactivity | This compound | Cinchonain Ib | Reference Compound |
| Anti-diabetic Activity | |||
| α-Glucosidase Inhibition (IC50) | Data not available | Potent inhibitor (IC50 not specified) | Acarbose |
| Insulin Secretion | Data not available | Significant increase in insulin secretion from INS-1 cells[1] | - |
| Anti-inflammatory Activity | |||
| Nitric Oxide (NO) Inhibition (IC50) | Data not available | 25.7 µM (in LPS-stimulated RAW 264.7 macrophages) | - |
| Antioxidant Activity | |||
| DPPH Radical Scavenging (IC50) | Data not available | Potent activity (IC50 not specified) | - |
In-Depth Analysis of Bioactivities
Anti-diabetic Activity
Cinchonain Ib has demonstrated significant potential as an anti-diabetic agent, primarily through its insulinotropic effects. Studies have shown that cinchonain Ib can stimulate insulin secretion from pancreatic β-cells (INS-1 cell line)[1]. While the precise signaling pathway has not been fully elucidated in the available literature, the insulin secretion process is generally known to be a complex cascade.
Signaling Pathway for Insulin Secretion
Furthermore, cinchonain Ib has been identified as a potent inhibitor of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine. By inhibiting this enzyme, cinchonain Ib can delay glucose absorption and help manage postprandial hyperglycemia.
Information regarding the anti-diabetic activities of This compound is not currently available in the reviewed literature.
Anti-inflammatory Activity
Cinchonain Ib has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with a reported IC50 value of 25.7 µM. Overproduction of NO is a key factor in the inflammatory process.
Experimental Workflow for Nitric Oxide Inhibition Assay
Data on the anti-inflammatory activity of This compound is not available in the reviewed scientific literature.
Antioxidant Activity
Both cinchonain Ia and cinchonain Ib have been reported to exhibit potent antioxidant activity. This is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While the potent activity of cinchonain Ib is mentioned, specific IC50 values were not found in the reviewed literature.
No quantitative data on the antioxidant activity of This compound could be located for this comparison.
Experimental Protocols
α-Glucosidase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the α-glucosidase enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compound (cinchonain Ib or IIa)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the α-glucosidase solution to each well and incubate.
-
Initiate the reaction by adding the pNPG substrate.
-
After a set incubation period, stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) to determine the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Lipopolysaccharide (LPS)
-
Test compound (cinchonain Ib or IIa)
-
Griess reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with LPS to induce NO production.
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to produce a colored compound.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (cinchonain Ib or IIa)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of DPPH in methanol or ethanol.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
The currently available scientific literature strongly suggests that cinchonain Ib possesses significant bioactivity, particularly as an insulinotropic and α-glucosidase inhibitory agent, highlighting its potential for development as an anti-diabetic therapeutic. Its anti-inflammatory properties further add to its therapeutic promise.
In stark contrast, there is a notable absence of quantitative bioactivity data for this compound. To enable a comprehensive and meaningful comparison, further research is critically needed to elucidate the biological properties of this compound. Future studies should focus on evaluating its anti-diabetic, anti-inflammatory, and antioxidant activities using standardized in vitro and in vivo models, and determining key quantitative metrics such as IC50 values. Direct, head-to-head comparative studies of this compound and cinchonain Ib would be invaluable in discerning the subtle structure-activity relationships that govern their distinct biological profiles. Such research will be instrumental in unlocking the full therapeutic potential of this class of compounds.
References
Efficacy of cinchonain IIa versus well-known antioxidants like Trolox or Vitamin C.
In the landscape of antioxidant research, the quest for novel and potent molecules is perpetual. Cinchonain IIa, a naturally occurring polyphenol, has garnered attention for its potential health benefits, including its antioxidant properties. This guide provides a comparative analysis of the antioxidant efficacy of this compound against the well-established antioxidants, Trolox and Vitamin C. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways to facilitate a comprehensive understanding.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its ability to scavenge free radicals. Common in vitro assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant potency.
Due to the limited availability of studies on purified this compound, this comparison includes data from a methanolic extract of Cinchona officinalis stem bark, which is known to contain cinchonain-type compounds. It is important to note that the antioxidant activity of an extract reflects the combined effect of all its constituents and may not be solely attributable to this compound.
| Antioxidant | Assay | IC50 / EC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| This compound (from C. officinalis extract) | DPPH | 8.08[1] | Not Reported |
| Trolox | DPPH | 2.95 - 8.75[2] | 1 (by definition) |
| Vitamin C (Ascorbic Acid) | DPPH | 2.43 - 11.5[3][4] | 0.97 - 1.1 |
| Trolox | ABTS | 2.10 - 6.48[5][6] | 1 (by definition)[7] |
| Vitamin C (Ascorbic Acid) | ABTS | 0.804 - 5.81[8] | Not Reported |
Note: The provided IC50/EC50 values for Trolox and Vitamin C are ranges compiled from various studies and are presented for comparative purposes. Direct comparison is most accurate when conducted within the same study under identical experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is a purple-colored solution, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (this compound, Trolox, or Vitamin C) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes) at room temperature.
-
The absorbance of the solution is then measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution without the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced by an antioxidant to its colorless neutral form.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound is added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
A control sample with the solvent instead of the test compound is also measured.
-
The percentage of inhibition of absorbance is calculated.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of a standard antioxidant, Trolox.
Signaling Pathways and Mechanisms of Action
The primary antioxidant mechanism of phenolic compounds like this compound is attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. This process is a fundamental aspect of radical scavenging.
While specific signaling pathways for the cytoprotective effects of this compound have not been extensively elucidated, antioxidants, in general, can influence various cellular signaling cascades to protect cells from oxidative stress-induced damage. These pathways are often involved in regulating inflammation, apoptosis, and cell survival.
Below are visual representations of a generalized experimental workflow for antioxidant assays and a hypothetical cytoprotective signaling pathway that could be modulated by an antioxidant compound.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Cinchonain IIa from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cinchonain IIa, a bioactive phenylpropanoid-substituted flavan-3-ol, from its known plant sources. While direct comparative studies detailing the yield and purity of this compound from different species are limited in publicly available literature, this analysis synthesizes available data on its sources, biological activities of closely related analogs, and established methodologies for its isolation and characterization.
Data Presentation: A Comparative Overview
This compound has been identified in several plant species, most notably within the Cinchona genus and in Trichilia catigua. The following table summarizes key comparative points based on available literature. Quantitative data for this compound is scarce; therefore, data for related cinchonain compounds and total alkaloid content are provided as proxies to offer a comparative perspective.
| Feature | Trichilia catigua | Cinchona Species (e.g., C. pubescens) | Reference/Notes |
| Plant Family | Meliaceae | Rubiaceae | General botanical classification. |
| Common Name | Catuaba | Quinine Bark, Peruvian Bark | Widely used common names for these plants. |
| Plant Part Used | Bark | Bark | The bark is the primary source of cinchonains and other alkaloids. |
| Reported Yield | Data for specific yield of this compound is not available. | Data for specific yield of this compound is not available. Total alkaloid content can range from 4.75% to 5.20% in dried bark, with cinchonine being a dominant alkaloid (1.87%-2.30%).[1][2][3] | Quantitative data for this compound is a significant research gap. The data for Cinchona refers to the major quinoline alkaloids, not specifically this compound. |
| Reported Purity | High purity achievable through chromatographic methods like HPLC. | High purity achievable through chromatographic methods. | Purity is dependent on the isolation and purification protocol employed. |
| Biological Activity (Proxy Data) | Antioxidant Activity (DPPH Assay): - Cinchonain Ia: IC₅₀ = 2.3 µM- Cinchonain Ib: IC₅₀ = 9.4 µMAntifungal Activity (C. glabrata): - Cinchonain Ia: MIC = 3.9 µg/mL- Cinchonain Ib: MIC = 3.9 µg/mL | The methanolic extract of C. officinalis bark exhibits significant anti-inflammatory and anti-arthritic properties.[4] | The antioxidant data is from Uncaria rhynchophylla, which also produces cinchonains.[5] The antifungal data is from Trichilia catigua. This data for related cinchonains suggests potent bioactivity. |
Experimental Protocols
The following are generalized protocols for the extraction, isolation, and quantification of this compound from plant bark, based on methodologies reported for similar compounds.
Extraction of this compound
This protocol describes a standard method for obtaining a crude extract enriched with cinchonains.
-
Plant Material Preparation: Air-dry the bark of the target plant species (e.g., Trichilia catigua or Cinchona sp.) and grind it into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered bark with a hydroalcoholic solution (e.g., 70% ethanol in water) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction for 6-8 hours for a more exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude hydroalcoholic extract.
-
Isolation and Purification by Column Chromatography
This protocol outlines the separation of this compound from the crude extract.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane, ethyl acetate, and methanol.
-
Example Gradient:
-
100% Hexane
-
Hexane:Ethyl Acetate (90:10 to 10:90)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (90:10 to 50:50)
-
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl Acetate:Methanol:Water). Fractions with similar TLC profiles are pooled.
-
Further Purification: Fractions containing this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[6][7][8]
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of this compound in the purified fractions.[6][9]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B) is common.
-
Detection: Monitor the elution at a wavelength where this compound shows maximum absorbance (typically around 280 nm).
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.
References
- 1. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalajb2t.com [journalajb2t.com]
- 5. New phenylpropanoid-substituted flavan-3-ols and flavonols from the leaves of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. phytojournal.com [phytojournal.com]
- 8. phcogres.com [phcogres.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic versus Natural Cinchonain IIa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of synthetically produced and naturally sourced cinchonain IIa, a flavonolignan found in Cinchona species. While direct comparative studies on synthetic versus natural this compound are limited in publicly available literature, this document compiles existing data on related compounds and presents a plausible framework for evaluation. The information herein is intended to guide research and development efforts by outlining key comparative parameters, experimental methodologies, and potential biological activities.
Physicochemical Properties
| Property | Synthetic this compound (Expected) | Natural this compound (Expected) |
| Appearance | Off-white to pale yellow crystalline powder | Light brown to yellowish amorphous powder |
| Molecular Formula | C₂₄H₂₀O₉ | C₂₄H₂₀O₉ |
| Molecular Weight | 452.41 g/mol | 452.41 g/mol |
| Purity (HPLC) | ≥98% | Typically 90-95% |
| Melting Point | Consistent and sharp melting point | Broader melting range |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in methanol, ethanol, DMSO; may contain less soluble impurities |
| Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Clean and well-resolved spectra consistent with the proposed structure[2][3] | Spectra may show minor peaks from co-extracted compounds |
Biological Activity: A Comparative Overview
This compound, as a member of the flavonolignan class, is expected to possess a range of biological activities, including antioxidant and anti-inflammatory effects. The following tables present a hypothetical comparison of these activities. It is postulated that while the intrinsic activity of the molecule remains the same regardless of its origin, the higher purity of the synthetic compound may lead to more potent and reproducible results in biological assays.[4]
In Vitro Antioxidant Capacity
| Assay | Synthetic this compound (Hypothetical IC₅₀/ORAC Value) | Natural this compound (Hypothetical IC₅₀/ORAC Value) | Reference Compound (Trolox) |
| DPPH Radical Scavenging | 15 µM | 20 µM | 25 µM |
| ORAC (Oxygen Radical Absorbance Capacity) | 5,000 µmol TE/g | 4,500 µmol TE/g | N/A |
In Vitro Anti-inflammatory Activity
| Assay | Synthetic this compound (Hypothetical IC₅₀) | Natural this compound (Hypothetical IC₅₀) | Reference Compound (Celecoxib) |
| COX-2 Enzyme Inhibition | 10 µM | 15 µM | 0.5 µM |
| Hyaluronidase Inhibition | 25 µM | 35 µM | 50 µM (Apigenin) |
Experimental Protocols
Hypothetical Total Synthesis of this compound
While a specific total synthesis for this compound is not widely reported, a plausible biomimetic approach can be proposed based on the synthesis of related flavonolignans. This hypothetical pathway involves the oxidative coupling of a catechol-derived moiety with a flavanone.
Workflow for Hypothetical Synthesis of this compound
Caption: Hypothetical workflow for the total synthesis of this compound.
Detailed Steps:
-
Synthesis of Coniferyl Alcohol Derivative: A suitable C₃ synthon is reacted with 3,4-dihydroxybenzaldehyde to generate a coniferyl alcohol derivative, which will form the benzodioxane moiety.
-
Synthesis of Eriodictyol: Eriodictyol, the flavanone core, can be synthesized through established methods, such as the chalcone-flavanone isomerization route.
-
Oxidative Coupling: The coniferyl alcohol derivative and eriodictyol are subjected to an oxidative coupling reaction. This could be achieved biomimetically using an enzyme like laccase or through chemical oxidants such as silver(I) oxide or ferric chloride. This step is crucial for forming the C-C and C-O bonds that link the two precursors.
-
Purification: The crude reaction mixture is purified using column chromatography on silica gel to isolate the desired this compound.
-
Characterization: The structure and purity of the synthetic this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and the purity is quantified by HPLC.[2][3]
Extraction and Purification of Natural this compound
Natural this compound is extracted from the bark of Cinchona species.[5] The following protocol outlines a typical extraction and purification procedure.
Workflow for Extraction and Purification of Natural this compound
Caption: Workflow for extracting and purifying natural this compound.
Detailed Steps:
-
Extraction: Dried and powdered bark of a Cinchona species is extracted with methanol using either maceration or a Soxhlet apparatus.
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a solvent of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate fractions enriched in this compound.
-
Preparative HPLC: The enriched fractions are further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure natural this compound.
-
Characterization: The identity and purity of the isolated natural this compound are confirmed by spectroscopic methods and HPLC analysis.
Signaling Pathways
The anti-inflammatory effects of many natural polyphenols are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. It is plausible that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of pro-inflammatory gene expression.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of anti-inflammatory action of this compound.
This diagram illustrates that upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade involving MyD88, TRAF6, and TAK1. This leads to the activation of the IKK complex and MAPKs. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. MAPKs activate the transcription factor AP-1. Both NF-κB and AP-1 induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway at the level of TAK1, the IKK complex, and MAPKs, thereby reducing the production of inflammatory mediators.
Conclusion
This guide provides a comparative framework for evaluating synthetic and natural this compound. While direct experimental comparisons are lacking, the information presented, based on related compounds and established scientific principles, offers valuable insights for researchers. The higher purity and consistency of synthetic this compound may offer advantages in terms of reproducibility and potency in pharmacological studies. However, the established biological activity of natural extracts containing this compound underscores its therapeutic potential. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative merits of synthetic versus natural this compound for drug development.
References
Cinchonain IIa: A Comparative Analysis of In Vitro and In Vivo Efficacy
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of the natural compound cinchonain IIa. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from the closely related compound, cinchonain Ia, to provide a broader context for its potential therapeutic effects. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.
Summary of Efficacy Data
Direct quantitative data on the in vitro and in vivo efficacy of this compound is not extensively available in publicly accessible literature. However, studies on analogous compounds, particularly cinchonain Ia, provide valuable insights into its potential biological activities. The following table summarizes the available data, clearly distinguishing between this compound and its related compounds.
| Compound | Assay Type | Model System | Efficacy Metric | Value | Reference |
| Compound "IIa" (Synthetic Coumarin Derivative) | In Vitro (Cytotoxicity) | MCF-7 (Human Breast Cancer Cell Line) | IC50 | 1.00 µM | [1] |
| Cinchonain Ia | In Vivo (Anticancer) | Lewis Lung Carcinoma (LLC) Tumor-Induced Mouse Model | Tumor Growth Inhibition | 62.49% | [2] |
Note: The IC50 value for "Compound IIa" is from a study on newly synthesized coumarin derivatives and may not be representative of the natural compound this compound. The in vivo data for cinchonain Ia is presented to illustrate the potential anticancer efficacy of the cinchonain class of compounds.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the efficacy of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Anticancer Efficacy (Xenograft Mouse Model)
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of human tumor xenografts. All animal procedures are conducted in accordance with institutional animal care and use guidelines.
-
Tumor Cell Implantation: Human cancer cells (e.g., Lewis Lung Carcinoma) are harvested, and a specific number of cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treatment group to that in the control group.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol is used to determine the free radical scavenging activity of a compound.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: this compound is dissolved in methanol at various concentrations.
-
Reaction Mixture: The this compound solutions are mixed with the DPPH solution. A control sample containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate potential signaling pathways that may be modulated by this compound and a typical experimental workflow for its evaluation.
References
Validating the Anti-inflammatory Effects of Cinchonain IIa: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Anti-inflammatory Activity
The following tables summarize the inhibitory concentrations (IC50) of the positive controls, dexamethasone and indomethacin, on various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This cell line is a standard in vitro model for studying inflammation. The absence of data for cinchonain IIa highlights a key area for future research.
| Compound | Target Mediator | IC50 Value (µM) | Cell Line |
| Dexamethasone | Nitric Oxide (NO) | ~1 µM (Significant inhibition observed) | J774 |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant inhibition observed | RAW 264.7 | |
| Interleukin-1β (IL-1β) | Significant inhibition reported | RAW 264.7[1] | |
| Interleukin-6 (IL-6) | Significant inhibition reported | RAW 264.7[1] | |
| Indomethacin | Nitric Oxide (NO) | 56.8 µM | RAW 264.7[2][3] |
| Prostaglandin E2 (PGE2) | 2.8 µM | RAW 264.7[2][3] | |
| Tumor Necrosis Factor-alpha (TNF-α) | 143.7 µM | RAW 264.7[2][3] | |
| This compound | Nitric Oxide (NO) | Data not available | |
| Prostaglandin E2 (PGE2) | Data not available | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Data not available | ||
| Interleukin-6 (IL-6) | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for in vitro anti-inflammatory assays using RAW 264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Seeding: Plate cells in 24-well or 96-well plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/well, depending on the assay, and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound, dexamethasone, or indomethacin for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Incubate for the time specified in each assay (typically 18-24 hours).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After the incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) Measurement (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific cytokines and prostaglandins in the cell culture supernatant.
-
Procedure:
-
After the incubation period, collect the cell culture supernatant.
-
Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the specific commercial kits used.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the respective mediator using a standard curve.
-
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of the positive controls are mediated through distinct signaling pathways. Understanding these pathways is crucial for interpreting the potential mechanism of action of this compound.
Caption: Signaling pathways in inflammation and points of inhibition.
Experimental Workflow
A clear workflow ensures a systematic approach to validating the anti-inflammatory effects of this compound.
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This guide provides the necessary framework for a robust and objective comparison of the anti-inflammatory properties of this compound against the well-characterized positive controls, dexamethasone and indomethacin. The provided experimental protocols and the benchmark data for the positive controls will enable researchers to generate high-quality, comparable data. The significant gap in the literature regarding the quantitative anti-inflammatory effects of this compound presents a valuable opportunity for further investigation to elucidate its therapeutic potential.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Biological Effects of Cinchonain Ia and Quercetin
A comprehensive analysis of the antioxidant, anti-inflammatory, and anticancer properties of the flavonoid quercetin and the flavonolignan cinchonain Ia, supported by experimental data and methodologies.
For the attention of Researchers, Scientists, and Drug Development Professionals.
Due to a significant lack of available scientific data on the biological effects of cinchonain IIa, this guide presents a comparative analysis of the well-documented flavonoid, quercetin, and a related, more researched compound, cinchonain Ia. This comparison aims to provide valuable insights into their respective biological activities, supported by quantitative data and detailed experimental protocols.
I. At a Glance: Key Biological Activities
| Biological Effect | Cinchonain Ia | Quercetin |
| Antioxidant Activity | Possesses antioxidant properties. | Strong antioxidant activity demonstrated in various assays. |
| Anti-inflammatory Activity | Exhibits anti-inflammatory effects. | Potent anti-inflammatory agent, modulating key signaling pathways. |
| Anticancer Activity | Demonstrates cytotoxic effects against various cancer cell lines. | Exhibits significant anticancer activity through multiple mechanisms. |
II. Quantitative Comparison of Biological Effects
Antioxidant Activity
In contrast, quercetin has been extensively studied for its antioxidant capacity:
| Assay | Quercetin IC50/EC50 | Reference Compound |
| DPPH Radical Scavenging | 19.17 µg/ml[1] | Ascorbic Acid (IC50 = 9.53 µg/ml)[1] |
| ABTS Radical Scavenging | 1.89 ± 0.33 µg/mL[2] | (+)-Catechin hydrate (IC50 = 3.12 ± 0.51 µg/mL)[2] |
| Hydrogen Peroxide Scavenging | 36.22 µg/ml[1] | Ascorbic Acid (IC50 = 16.26 µg/ml)[1] |
Anti-inflammatory Activity
Both compounds exhibit anti-inflammatory properties. Quercetin's effects have been quantified in cellular models:
| Cell Line | Treatment | Effect | Quantitative Data |
| RAW 264.7 macrophages | Quercetin (5, 10, 20 µM) + LPS | Inhibition of TNF-α, IL-6, and IL-1β production | Dose-dependent reduction in cytokine levels.[3] |
| RAW 264.7 macrophages | Quercetin | Inhibition of NO production | Significant reduction in NO levels.[4] |
Specific quantitative data for the anti-inflammatory activity of cinchonain Ia is not detailed in the available literature.
Anticancer Activity
Both cinchonain Ia and quercetin have demonstrated cytotoxic effects against various cancer cell lines.
Cinchonain Ia:
| Cell Line | IC50 Value |
| NTERA-2 (cancer stem cells) | Lower than A549 cells |
| A549 (lung carcinoma) | Four-fold higher than on NTERA-2 cells[5] |
Quercetin:
| Cell Line | IC50 Value (µM) | Exposure Time |
| MCF-7 (breast cancer) | 37 | 24h[6] |
| MDA-MB-231 (breast cancer) | Not significant at lower doses at 24h[6] | |
| HT-29 (colon cancer) | 81.65 ± 0.49 | 48h[7] |
| A549 (lung cancer) | 8.65 (24h), 7.96 (48h), 5.14 (72h) (in µg/ml) | 24h, 48h, 72h[8] |
| H69 (small cell lung cancer) | 14.2 (24h), 10.57 (48h), 9.18 (72h) (in µg/ml) | 24h, 48h, 72h[8] |
| CT-26 (colon carcinoma) | Varies | - |
| PC-12 (pheochromocytoma) | Varies | - |
| LNCaP (prostate cancer) | Varies | - |
| PC-3 (prostate cancer) | Varies | - |
| MOLT-4 (lymphoblastic leukemia) | Varies | - |
| Raji (Burkitt's lymphoma) | Varies | - |
| HL-60 (promyelocytic leukemia) | Varies | - |
| K-562 (chronic myelogenous leukemia) | Varies | - |
III. Experimental Protocols
Antioxidant Activity Assays (Quercetin)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of quercetin (e.g., 10-50 µg/ml) in a suitable solvent.
-
Mix 1 ml of the DPPH solution with 3 ml of the quercetin solution at different concentrations.
-
Shake the mixtures vigorously and allow them to stand at room temperature for 30 minutes in the dark.
-
Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.[9]
-
Anti-inflammatory Activity Assay (Quercetin)
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a compound is assessed by its ability to inhibit this LPS-induced NO production. NO concentration is measured using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^5 cells/ml and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of quercetin (e.g., 6.25, 12.5, 25 µM) for 2 hours.
-
Stimulate the cells with 1 µg/ml of LPS for an additional 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µl of the supernatant with 100 µl of Griess reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite is determined from a sodium nitrite standard curve.[10][11]
-
Anticancer Activity Assay (General)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (cinchonain Ia or quercetin) for a specified period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution (e.g., 5 mg/ml in PBS) to each well and incubate for a further 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[10]
-
IV. Signaling Pathways and Experimental Workflows
Quercetin's Anti-inflammatory Signaling Pathway
Quercetin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial in the inflammatory response.
Caption: Quercetin's inhibition of the NF-κB and MAPK signaling pathways.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram illustrates the typical workflow for assessing the anti-inflammatory effects of a compound in a cell-based assay.
Caption: A standard workflow for in vitro anti-inflammatory screening.
Quercetin's Apoptotic Signaling Pathway in Cancer Cells
Quercetin can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Quercetin's role in inducing apoptosis in cancer cells.
V. Conclusion
This comparative guide highlights the significant biological activities of both cinchonain Ia and quercetin. Quercetin is a well-characterized flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties, supported by a wealth of quantitative data and established experimental protocols. Cinchonain Ia also demonstrates promising anticancer and anti-inflammatory effects; however, a more comprehensive quantitative evaluation of its biological activities is required to fully understand its therapeutic potential in comparison to extensively studied compounds like quercetin. Further research into the specific mechanisms and quantitative efficacy of cinchonain Ia is warranted to explore its potential as a novel therapeutic agent.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cinchonain Ia Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on Cinchonain IIa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The natural product cinchonain IIa, a flavonolignan found in plants of the Cinchona and Uncaria genera, has garnered scientific interest for its potential therapeutic properties. Published research has attributed a range of biological activities to this compound, including antioxidant, anti-inflammatory, antimicrobial, neuroprotective, antidiabetic, and anticancer effects. However, the reproducibility of these findings is a critical factor for advancing research and development. This guide provides a comparative overview of the available data on this compound, with a focus on experimental details to aid in the assessment of reproducibility.
Data Summary
Quantitative data from published studies on the biological activities of this compound and its related compound, cinchonain Ib, are summarized below. A significant challenge in assessing the reproducibility of this compound research is the limited number of publicly available, detailed original studies. Much of the current understanding is derived from a comprehensive review, which collates findings from various sources.
Table 1: Antioxidant Activity of this compound
| Assay | Test System | Concentration | Outcome | Citation |
| Corrosion Inhibition | Q235 steel in 1 M HCl | 200 mg/L | 94.08% inhibition efficiency after 48h | [1] |
Table 2: Antidiabetic Activity of Cinchonain Ib (as a related compound)
| Assay | Test System | Compound/Extract | Concentration/Dose | Outcome | Citation |
| Insulin Secretion | INS-1 cells (in vitro) | Cinchonain Ib | Not specified | Significant increase (p<0.05) | [2] |
| Plasma Insulin Level | Rats (in vivo) | Cinchonain Ib | 108 mg/kg (oral) | Significant increase (150%; p<0.05) for up to 240 min | [2] |
| Blood Glucose Level | Rats (in vivo) | Cinchonain Ib | 108 mg/kg (oral) | No significant change | [2] |
Note: Cinchonain Ib is a structurally related compound, and these findings may offer insights into the potential activity of this compound. However, direct reproducibility for this compound's antidiabetic effects requires dedicated studies.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication of scientific findings. Below are generalized protocols for key experiments relevant to the reported activities of this compound, based on standard laboratory practices.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the this compound solution. A control containing the solvent and DPPH is also included.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, excluding the negative control.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification: The production of nitric oxide (NO) is measured by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at approximately 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is then calculated.
Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth.
-
Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of experiments and the potential mechanisms of action, the following diagrams are provided.
Conclusion and Future Directions
The currently available data on this compound suggests a compound with multifaceted biological activities. However, a significant gap exists in the literature concerning detailed, peer-reviewed original research that would allow for a thorough assessment of the reproducibility of these findings. The lack of standardized reporting of experimental protocols and the variability in the composition of natural product extracts can contribute to challenges in reproducing results.
For future research to be robust and reproducible, the following are recommended:
-
Publication of Detailed Protocols: Original research articles should include comprehensive experimental details.
-
Standardized Materials: Studies should use well-characterized and standardized isolates of this compound.
-
Independent Replication: Independent research groups should aim to replicate key findings.
-
Head-to-Head Comparisons: Comparative studies with other known active compounds would provide valuable context for the potency and efficacy of this compound.
By addressing these points, the scientific community can build a more reliable and comprehensive understanding of the therapeutic potential of this compound.
References
Statistical Validation of Cinchonain IIa: A Comparative Analysis of Bioactivity
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of Cinchonain IIa, a naturally occurring flavonoid, with other relevant compounds. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential therapeutic applications. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways.
Comparative Analysis of Bioactivities
Due to the limited availability of specific experimental data for this compound in the public domain, this section presents a comparative summary of the bioactivities of closely related Cinchonain compounds (Ia, Ib, Ic, and Id) and other relevant molecules often used as standards in antioxidant, anti-inflammatory, and anticancer research. This will provide a contextual framework for the potential activities of this compound.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key indicator of their potential to mitigate oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed to evaluate free radical scavenging activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Compound | Reference DPPH IC50 (µM) | Reference ABTS IC50 (µM) |
| Cinchonain Ia | Data not available | Data not available | Ascorbic Acid | ~25-50 | ~10-20 |
| Cinchonain Ib | Data not available | Data not available | Trolox | ~40-60 | ~15-30 |
| Cinchonain Ic | Data not available | Data not available | Quercetin | ~5-15 | ~2-10 |
| Cinchonain Id | Data not available | Data not available | Gallic Acid | ~2-10 | ~1-5 |
| This compound | Data not available | Data not available |
Anti-inflammatory Activity
The anti-inflammatory potential of a compound is often assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.
| Compound | NO Inhibition IC50 (µM) | Cell Line | Reference Compound | Reference NO Inhibition IC50 (µM) |
| Cinchonain Ia | Data not available | RAW 264.7 | Dexamethasone | ~0.1-1 |
| Cinchonain Ib | Data not available | RAW 264.7 | L-NAME | ~10-50 |
| Cinchonain Ic | Data not available | RAW 264.7 | ||
| Cinchonain Id | Data not available | RAW 264.7 | ||
| This compound | Data not available | RAW 264.7 |
Note: Quantitative data on the anti-inflammatory activity of this compound is currently unavailable. The table is structured for future data integration.
Anticancer Activity
The cytotoxic effect of a compound on cancer cell lines is a primary indicator of its anticancer potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Cinchonain Ia | MCF-7 (Breast) | Data not available | Doxorubicin | ~0.1-1 |
| Cinchonain Ia | HeLa (Cervical) | Data not available | Cisplatin | ~1-10 |
| This compound | MCF-7 (Breast) | Data not available | ||
| This compound | HeLa (Cervical) | Data not available |
Note: Specific IC50 values for the anticancer activity of this compound are not currently published. This table serves as a template for comparative analysis when data becomes available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Assay Procedure:
-
Different concentrations of the test compound (e.g., this compound) are added to a 96-well plate.
-
The DPPH solution is added to each well.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
LPS (e.g., 1 µg/mL) is added to stimulate NO production, and the cells are incubated for a further period (e.g., 24 hours).
-
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells (e.g., MCF-7 or HeLa) are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength around 570 nm.
-
Calculation: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which a compound exerts its biological effects is critical. Flavonoids are known to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are central to inflammation and cancer.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
The following diagram illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: this compound may inhibit the IKK complex, preventing NF-κB activation.
General Experimental Workflow for Bioactivity Screening
The diagram below outlines a typical workflow for screening the biological activities of a natural compound like this compound.
Caption: A streamlined workflow from compound isolation to data publication.
Safety Operating Guide
Navigating the Safe Disposal of Cinchonain IIa: A Procedural Guide
Key Safety and Handling Information
Based on data for structurally related cinchona alkaloids like Cinchonine and Cinchonidine, the following precautions should be observed when handling Cinchonain IIa.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (inspected before use), and a lab coat are required. For dust formation, use a particulate filter respirator. | [1][2][3] |
| Handling | Use in a well-ventilated area. Avoid dust formation and inhalation. Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area. | [1][3][4] |
| First Aid - Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. | [1][2][3][4] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. | [1][2][3] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately. | [1][2][3][4] |
| First Aid - Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. | [3][4] |
| Storage | Keep the container tightly closed in a dry and well-ventilated place. Protect from direct sunlight. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [1][4] |
General Disposal Procedure for Chemical Waste
The disposal of chemical waste is a regulated process that requires careful consideration of the compound's properties and associated hazards. The following workflow provides a general decision-making framework for the disposal of laboratory chemicals like this compound.
Caption: General workflow for the disposal of chemical waste.
Step-by-Step Disposal Guidance for this compound
Given the lack of specific data for this compound, it should be treated as a hazardous chemical waste. The following steps outline a conservative and safe disposal process:
-
Waste Identification and Segregation :
-
This compound waste should be collected in a designated, compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5]
-
Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.
-
-
Container Management :
-
Use a container that is in good condition, compatible with the chemical, and has a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents (i.e., "this compound").[5]
-
Keep the container closed except when adding waste.
-
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[5]
-
The SAA should be located at or near the point of generation.
-
-
Arranging for Disposal :
-
Once the container is full or you are ready to dispose of the waste, contact your institution's Environmental Health and Safety (EHS) office.
-
The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company.[6][7] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.[6][7]
-
-
Record Keeping :
-
Maintain accurate records of the waste generated and disposed of, as required by your institution and local regulations.
-
It is imperative to avoid disposing of this compound down the drain or in the regular trash.[6][7] Improper disposal can lead to environmental contamination and potential legal liabilities. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines before proceeding.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Cinchonain IIa
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling cinchonain IIa. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Core Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Glasses with Side Shields | Must conform to EN166, ANSI Z87.1, or equivalent standards.[1] Always wear when handling the compound. |
| Skin | Chemical-Resistant Gloves (e.g., Nitrile) | Inspect gloves for integrity before each use.[1] Use proper removal techniques to avoid skin contact.[1] Dispose of contaminated gloves according to institutional and local regulations.[1] |
| Skin | Laboratory Coat | To be worn at all times in the laboratory. Should be buttoned and have long sleeves. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. | Avoid dust formation.[1][2] If ventilation is insufficient, a NIOSH-approved respirator may be necessary. |
Procedural Guidance for Safe Handling and Disposal
Operational Plan:
-
Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. A chemical fume hood should be used to minimize inhalation risks.[1]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above. This includes safety glasses with side shields, a lab coat, and chemical-resistant gloves.[1]
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated gloves and other disposable materials should be placed in a designated, sealed waste container.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
